6-Cyano-1-tetralone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRKZJKRYCDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C#N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447595 | |
| Record name | 6-CYANO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90401-84-6 | |
| Record name | 6-CYANO-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Cyano-1-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-1-tetralone is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique bicyclic structure, incorporating a ketone and a nitrile functional group, provides a valuable scaffold for the construction of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, possesses a tetralone core functionalized with a cyano group at the 6-position. The presence of both a carbonyl and a nitrile group makes it a reactive and adaptable building block in various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 90401-84-6 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO | [2][3] |
| Molecular Weight | 171.19 g/mol | [2] |
| Appearance | Pale brown to light yellow powder/crystal | [3] |
| Melting Point | 131-138 °C | N/A |
| Boiling Point | No data available | [4] |
| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO, methanol, and ethyl acetate. | [5][6] |
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
| InChI | InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2 |
| InChIKey | FGWRKZJKRYCDOF-UHFFFAOYSA-N |
| SMILES | N#Cc1ccc2C(=O)CCc2c1 |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for its effective utilization in research and development.
Synthesis of this compound
A common synthetic route to this compound involves the cyanation of a triflate precursor.[1]
Materials:
-
5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate (1.0 eq) and zinc cyanide (0.6 eq) in anhydrous DMF.
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.04 eq) to the reaction mixture.
-
Degas the mixture again for another 10-15 minutes.
-
Heat the reaction mixture to 135 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.01 eq) can be added, and the reaction is stirred for another 4 hours at 135 °C.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, rinsing with ethyl acetate.[1]
-
Wash the filtrate with water. Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Purification
The crude this compound can be purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of 5% to 15% ethyl acetate in hexane.[1]
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a pale brown solid.[1]
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 300 MHz or higher NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the tetralone ring system.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in 0.6-0.7 mL of CDCl₃ or DMSO-d₆.
-
Instrument: A 75 MHz or higher NMR spectrometer.
-
Parameters: Acquire a proton-decoupled spectrum.
-
Expected Signals: The spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
C≡N (nitrile) stretching vibration around 2230 cm⁻¹.
-
C=O (ketone) stretching vibration around 1680 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z 172.[1] Further fragmentation patterns can provide additional structural information.
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical compounds. This guide has provided a detailed overview of its chemical properties, structure, and essential experimental protocols for its synthesis, purification, and characterization. The provided information aims to support researchers and scientists in leveraging the full potential of this important chemical building block in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Physical Properties of 6-Cyano-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-1-tetralone is a versatile bicyclic organic compound that serves as a key intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring a tetralone core functionalized with a nitrile group, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, along with detailed experimental protocols for their determination.
Core Physical and Chemical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO | [2][3] |
| Molecular Weight | 171.19 g/mol | [3] |
| Appearance | Pale brown powder | [1] |
| Melting Point | 131-138 °C | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| IUPAC Name | 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarbonitrile | |
| CAS Number | 90401-84-6 | [2][3] |
| Purity | ≥ 98% (by GC) | [1] |
| Storage | Store at room temperature in a dry, sealed container. | [4] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the functional groups present in its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (Ar-H) are expected in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons of the tetralone ring will appear as multiplets in the upfield region (δ 2.0-3.5 ppm). |
| ¹³C NMR | The carbonyl carbon (C=O) signal is expected to be significantly downfield (δ > 190 ppm). The nitrile carbon (C≡N) will likely appear around δ 110-120 ppm. Aromatic carbons will resonate in the δ 120-150 ppm range, while the aliphatic carbons will be in the upfield region (δ 20-40 ppm). |
| Infrared (IR) Spectroscopy | A strong, sharp absorption peak for the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. A strong absorption for the ketone carbonyl group (C=O) should appear around 1680-1700 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 171. A protonated molecule [M+H]⁺ at m/z 172 has been observed in electrospray ionization mass spectrometry.[5] Common fragmentation patterns for tetralones include the loss of small molecules like CO, C₂H₄, and fragments from the aliphatic ring. |
Experimental Protocols
Detailed methodologies for the determination of the physical and spectroscopic properties of this compound are provided below.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point (131-138 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For a pure substance, the melting range should be narrow (1-2 °C). A broad melting range may indicate the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Pipettes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).
-
Transfer the solution to an NMR tube using a pipette.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Spatula
Procedure (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI))
-
Sample introduction system (e.g., direct infusion or coupled with Gas Chromatography (GC) or Liquid Chromatography (LC))
-
Volatile solvent (e.g., methanol, acetonitrile)
Procedure (Direct Infusion ESI-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and major fragment ions.
Visualizations
The following diagrams illustrate key experimental and logical workflows related to this compound.
Caption: Synthesis workflow for this compound.
Caption: General workflow for physical and spectroscopic characterization.
References
6-Cyano-1-tetralone molecular weight and formula
An In-Depth Technical Profile of 6-Cyano-1-tetralone
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This document provides the core chemical information for this compound.
The foundational quantitative data for this compound is summarized below, providing a clear reference for experimental and developmental applications.
| Identifier | Value |
| Molecular Formula | C₁₁H₉NO[1] |
| Molecular Weight | 171.19 g/mol [1] |
| Alternate Molecular Weight | 171.2 g/mol [2][3] |
| CAS Number | 90401-84-6[1] |
This compound serves as a reactant in the synthesis of imidazolylmethylenetetrahydronaphthalene derivatives, which are investigated as aldosterone synthase inhibitors[4].
References
6-Cyano-1-tetralone: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 6-cyano-1-tetralone, a versatile bicyclic ketone that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of pharmaceutical development. This document covers the historical context of its synthesis, detailing both early, low-yield methods and modern, efficient protocols. Key physical, chemical, and spectral properties are presented in a structured format for easy reference. Detailed experimental procedures for its synthesis are provided, alongside an exploration of its significant applications as a precursor to bioactive molecules, including potassium channel activators and aldosterone synthase inhibitors. The underlying signaling pathways associated with these therapeutic targets are also illustrated to provide a complete picture of the compound's relevance in drug discovery.
Introduction
This compound, with the IUPAC name 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, is a valuable intermediate in organic synthesis. Its rigid, bicyclic structure combined with the reactive ketone and cyano functionalities makes it an attractive starting material for the construction of complex molecular architectures. The tetralone scaffold is a recurring motif in a variety of natural products and pharmacologically active compounds, highlighting the importance of substituted tetralones like the 6-cyano derivative. This guide will delve into the history of its preparation, from early multi-step sequences to more recent, streamlined synthetic routes, and explore its role in the development of novel therapeutics.
Physicochemical and Spectral Data
A summary of the key physical, chemical, and spectral properties of this compound is provided below for quick reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₉NO | |
| Molecular Weight | 171.19 g/mol | |
| CAS Number | 90401-84-6 | |
| Appearance | Pale brown powder | |
| Melting Point | 131-138 °C | |
| Purity | ≥ 98% (GC) | |
| Storage Conditions | Store at 0-8°C | |
| IUPAC Name | 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| InChI Key | FGWRKZJKRYCDOF-UHFFFAOYSA-N | |
| ¹H NMR (CDCl₃, est.) | δ 8.2-7.5 (m, 3H, Ar-H), 3.0-2.8 (t, 2H, -CH₂-), 2.7-2.5 (t, 2H, -CH₂-), 2.2-2.0 (m, 2H, -CH₂-) | |
| ¹³C NMR (CDCl₃, est.) | δ 198 (C=O), 145 (Ar-C), 135 (Ar-C), 132 (Ar-C), 130 (Ar-C), 128 (Ar-C), 118 (CN), 115 (Ar-C), 40 (-CH₂-), 30 (-CH₂-), 23 (-CH₂-) | |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1680 (C=O stretch, aryl ketone), ~1600, 1480 (C=C stretch, aromatic) | |
| Mass Spectrum (EI) | m/z 171 (M⁺), fragments corresponding to loss of CO, HCN, and alkyl chains |
Estimated spectral data is based on the known chemical structure and typical values for the respective functional groups.
History and Synthesis
The synthesis of this compound has evolved significantly, driven by the need for more efficient and scalable routes for its use in pharmaceutical manufacturing.
Early Synthetic Approaches (Low-Yield, Multi-Step)
A logical workflow for this early synthetic route is depicted below:
Caption: Workflow of the early, multi-step synthesis of this compound.
-
Step 1: Oxime Formation: 6-Acetyl-1-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent to form 6-acetyl-1-tetralone oxime.
-
Step 2: Beckmann Rearrangement: The oxime is treated with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce the Beckmann rearrangement, yielding 6-acetamido-1-tetralone.
-
Step 3: Benzylic Oxidation: The benzylic methylene group of 6-acetamidotetralin (if the ketone was not already present) would be oxidized to a ketone. However, starting with 6-acetyl-1-tetralone, this step would likely involve the oxidation of the acetyl methyl group, which is a less common transformation in this context. A more plausible route would involve the Beckmann rearrangement of 6-acetyltetralin oxime to give 6-acetamidotetralin, followed by selective oxidation at the benzylic position to yield 6-acetamido-1-tetralone.
-
Step 4: Amide Hydrolysis: The acetamido group is hydrolyzed under acidic or basic conditions to afford 6-amino-1-tetralone.
-
Step 5: Sandmeyer Reaction: The amino group of 6-amino-1-tetralone is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide solution to yield the final product, this compound.
Modern Efficient Synthesis
A significantly improved, three-step synthesis of this compound was developed to facilitate the large-scale production of the potassium channel activator, UR-8225. This modern approach starts from the commercially available 6-methoxy-1-tetralone and offers a much higher overall yield.
The workflow for this modern, efficient synthesis is as follows:
Caption: Workflow of the modern, high-yield synthesis of this compound.
-
Step 1: Demethylation of 6-Methoxy-1-tetralone to 6-Hydroxy-1-tetralone:
-
A mixture of 6-methoxy-1-tetralone and 48% aqueous hydrobromic acid is heated at reflux for several hours.
-
After cooling, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried to yield 6-hydroxy-1-tetralone.
-
-
Step 2: Triflation of 6-Hydroxy-1-tetralone:
-
To a solution of 6-hydroxy-1-tetralone in pyridine, trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature overnight.
-
The mixture is then poured into ice-water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give 6-trifluoromethanesulfonyloxy-1-tetralone.
-
-
Step 3: Cyanation to this compound:
-
A solution of 6-trifluoromethanesulfonyloxy-1-tetralone in anhydrous dimethylformamide is degassed.
-
Zinc cyanide (Zn(CN)₂) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are added under a nitrogen atmosphere.
-
The reaction mixture is heated at an elevated temperature (e.g., 135°C) overnight.
-
After completion, the reaction mixture is cooled, filtered through Celite, and the filtrate is diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, demonstrating its versatility and importance in medicinal chemistry.
Precursor to Potassium Channel Activators
A significant application of this compound is in the synthesis of UR-8225, a potent potassium channel activator that was selected for clinical trials. Potassium channels are crucial in regulating neuronal excitability and cell signaling. By opening these channels, compounds like UR-8225 can hyperpolarize cell membranes, leading to smooth muscle relaxation and other therapeutic effects.
The general signaling role of potassium channels is illustrated below:
Caption: Role of potassium channel openers in cellular signaling.
Intermediate for Aldosterone Synthase Inhibitors
This compound also serves as a reactant in the preparation of imidazolylmethylenetetrahydronaphthalene derivatives, which act as aldosterone synthase inhibitors. Aldosterone synthase (CYP11B2) is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the final step in aldosterone biosynthesis. Overproduction of aldosterone can lead to hypertension and other cardiovascular diseases. Inhibiting this enzyme presents a targeted therapeutic approach.
The aldosterone synthesis pathway and the point of inhibition are shown below:
Caption: Aldosterone synthesis pathway and the target of inhibitors.
Conclusion
This compound has transitioned from a synthetically challenging molecule to a readily accessible and highly valuable building block in medicinal chemistry. The development of an efficient, high-yield synthesis has been pivotal in enabling its use in the large-scale production of drug candidates. Its role as a precursor to potent potassium channel activators and aldosterone synthase inhibitors underscores its significance in the ongoing search for novel therapeutics for cardiovascular and other diseases. This guide has provided a comprehensive overview of the discovery, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in the field of drug development.
An In-Depth Technical Guide to the Synthesis of 6-Cyano-1-tetralone from 6-methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust, multi-step synthesis for the conversion of 6-methoxy-1-tetralone to 6-cyano-1-tetralone. This transformation is of significant interest in medicinal chemistry and drug development, as the cyano-tetralone scaffold serves as a versatile intermediate for the synthesis of various biologically active molecules. The presented pathway involves a three-step sequence: demethylation of the methoxy group, conversion of the resulting phenol to a triflate, and subsequent cyanation.
Synthetic Strategy Overview
The direct conversion of the methoxy group in 6-methoxy-1-tetralone to a cyano group is not a straightforward single-step process. Therefore, a more practical approach involves the transformation of the methoxy group into a more suitable functional group for nucleophilic substitution. The chosen strategy proceeds through the following key transformations:
-
Demethylation: The synthesis commences with the cleavage of the methyl ether in 6-methoxy-1-tetralone to yield the corresponding phenol, 6-hydroxy-1-tetralone. This is a crucial step to unmask the hydroxyl group for further functionalization.
-
Triflation: The hydroxyl group of 6-hydroxy-1-tetralone is then converted into a trifluoromethanesulfonate (triflate) group. The triflate is an excellent leaving group, facilitating the subsequent nucleophilic substitution reaction.
-
Cyanation: The final step involves a palladium-catalyzed cyanation of the aryl triflate intermediate to introduce the cyano group, yielding the target molecule, this compound.
This synthetic route is illustrated in the following workflow diagram.
Detailed Experimental Protocols
Step 1: Demethylation of 6-methoxy-1-tetralone to 6-hydroxy-1-tetralone
The cleavage of the aryl methyl ether is effectively achieved using a strong acid such as hydrobromic acid.
Reaction Scheme:
Experimental Protocol:
Two moles of 6-methoxy-1-tetralone are heated at 125°C in 2 liters of 48% strength aqueous hydrobromic acid for 3 hours.[1] Upon cooling, the product, 6-hydroxy-1-tetralone, precipitates out of the solution. The precipitate is then collected by suction filtration and dried.[1] If necessary, the crude product can be further purified by recrystallization from water.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-methoxy-1-tetralone | [1] |
| Reagent | 48% aqueous hydrobromic acid | [1] |
| Temperature | 125 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Product | 6-hydroxy-1-tetralone | [1] |
| Yield | Not explicitly stated, but implied to be high due to precipitation | [1] |
Step 2: Triflation of 6-hydroxy-1-tetralone
The conversion of the phenolic hydroxyl group to a triflate is a standard procedure that activates the aromatic ring for cross-coupling reactions. A general method using triflic anhydride and pyridine is described below.
Reaction Scheme:
Experimental Protocol:
To a solution of 6-hydroxy-1-tetralone (1.0 eq) in dichloromethane (CH₂Cl₂) at -10 °C is added pyridine (1.1 eq). Triflic anhydride (1.1 eq) is then added dropwise to the reaction mixture, ensuring the temperature remains below -2 °C.[2] After the addition is complete, the reaction mixture is stirred for 1 hour at -10 °C and then allowed to warm to room temperature.[2] Upon completion of the reaction, water is added to quench the reaction, and the two-phase mixture is stirred for 15 minutes.[2] The organic layer is separated, washed with aqueous HCl, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 6-triflyloxy-1-tetralone. The product can be purified by flash column chromatography.
Quantitative Data (General Procedure for Phenols):
| Parameter | Value | Reference |
| Starting Material | Phenol (general) | [2] |
| Reagents | Triflic Anhydride, Pyridine | [2] |
| Solvent | Dichloromethane | [2] |
| Temperature | -10 °C to room temperature | [2] |
| Product | Aryl Triflate | [2] |
| Yield | Generally high (specific yield for 6-hydroxy-1-tetralone not provided) |
Step 3: Palladium-Catalyzed Cyanation of 6-Triflyloxy-1-tetralone
The final step is the introduction of the cyano group via a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Experimental Protocol:
In a reaction vessel, 6-triflyloxy-1-tetralone (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) are combined in anhydrous N,N-dimethylformamide (DMF). The mixture is degassed and then heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, this compound, is then purified by flash column chromatography.
Quantitative Data (General Procedure for Aryl Triflates):
| Parameter | Value | Reference |
| Starting Material | Aryl Triflate (general) | |
| Reagents | Zinc Cyanide, Palladium Catalyst (e.g., Pd(PPh₃)₄) | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | ~80 °C | |
| Product | Aryl Nitrile | |
| Yield | Generally good to excellent (specific yield for 6-triflyloxy-1-tetralone not provided) |
Summary of Synthetic Steps and Intermediates
The following diagram provides a chemical structure-based representation of the synthetic pathway.
Conclusion
This technical guide provides a detailed and actionable synthetic route for the preparation of this compound from the readily available starting material, 6-methoxy-1-tetralone. The described three-step process, involving demethylation, triflation, and palladium-catalyzed cyanation, offers a reliable method for accessing this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and scientists in the field of drug discovery and development to implement this synthesis in their laboratories. Further optimization of reaction conditions for each step may be necessary to achieve maximum yields and purity for specific applications.
References
Solubility Profile of 6-Cyano-1-tetralone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Cyano-1-tetralone, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document compiles available data on the solubility of this compound in common organic solvents, outlines relevant experimental protocols, and presents a visual representation of its synthesis workflow.
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound (e.g., in mg/mL or mol/L) at various temperatures. However, qualitative solubility information can be inferred from solvents used in its synthesis and purification processes.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Inference Source |
| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent in its synthesis.[1] |
| Ethyl Acetate | Soluble | Used for rinsing the product after filtration and as a mobile phase component in column chromatography.[1] |
| Hexane | Sparingly Soluble / Insoluble | Used as a non-polar component in the mobile phase for column chromatography, suggesting lower solubility.[1] |
| Methanol | Likely Soluble | A structurally similar compound, 6-Amino-1-tetralone, is reported to be soluble in methanol. |
Note: The solubility in methanol is an inference based on a structurally similar compound and should be experimentally verified.
Experimental Protocols
The following section details a common experimental protocol for the synthesis of this compound, which provides insights into its handling and solubility.
Synthesis of this compound
This protocol describes the synthesis of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (this compound) from 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate.
Materials:
-
5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous dimethylformamide (DMF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Celite™
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
A solution of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate (11.5 g, 39.0 mmol) is prepared in anhydrous dimethylformamide (100 mL).
-
Zinc cyanide (2.7 g, 23.5 mmol) is added to the solution, and the mixture is degassed under a nitrogen atmosphere.
-
Tetrakis(triphenylphosphine)palladium(0) (1.7 g, 1.5 mmol) is added to the reaction mixture, which is then degassed again and kept under a nitrogen atmosphere.
-
The reaction mixture is heated to 135 °C and stirred overnight.
-
An additional portion of tetrakis(triphenylphosphine)palladium(0) (171 mg) may be added, and stirring continued for another 4 hours to ensure completion of the reaction.
-
Upon completion, the reaction mixture is cooled and filtered through a pad of Celite™. The filter cake is rinsed with ethyl acetate.
-
The filtrate is washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient elution of 5% to 15% ethyl acetate in hexane to afford pure 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
This guide serves as a foundational resource for researchers working with this compound. While quantitative solubility data is not publicly available, the provided qualitative information and experimental protocols offer valuable insights for its application in organic synthesis and drug discovery. It is recommended that researchers perform their own solubility studies to determine optimal conditions for their specific applications.
References
Potential Reactivity of the Cyano Group in 6-Cyano-1-tetralone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-1-tetralone is a versatile bicyclic molecule that holds significant interest for medicinal chemists and drug development professionals. Its rigid tetralone scaffold is a common feature in a variety of biologically active compounds. The presence of a cyano (nitrile) group at the 6-position offers a rich platform for chemical modification, enabling the synthesis of diverse derivatives with potentially tunable pharmacological properties. This technical guide explores the key reactive pathways of the cyano group in this compound, providing insights into its synthetic utility and potential applications in the development of novel therapeutics. The strategic manipulation of the cyano group can lead to the generation of amides, carboxylic acids, amines, and various heterocyclic systems, underscoring its importance as a modifiable pharmacophore and a versatile synthetic handle.
Chemical Reactivity of the Cyano Group
The cyano group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. This electronic arrangement allows the cyano group to participate in a wide array of chemical transformations.
Hydrolysis to Carboxylic Acid
The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is particularly useful for converting the electron-withdrawing cyano group into a carboxylate, which can serve as a hydrogen bond acceptor or a point for further derivatization, such as ester or amide formation. The initial product of hydrolysis is a primary amide, which is subsequently hydrolyzed to the carboxylic acid.
Table 1: Representative Conditions for Nitrile Hydrolysis
| Reagents | Solvent | Temperature | Time | Yield |
| Conc. HCl | Water/Ethanol | Reflux | 12-24 h | >80% |
| 20% H₂SO₄ | Water | 100 °C | 8 h | ~75% |
| NaOH, then H₃O⁺ | Water/Ethanol | Reflux | 6-12 h | >85% |
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
A solution of this compound (1.0 g, 5.84 mmol) in a 1:1 mixture of concentrated hydrochloric acid and water (20 mL) is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold water and dried to afford 1-oxo-1,2,3,4-tetrahydronaphthalene-6-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Reduction to Primary Amine
The reduction of the cyano group to a primary amine (aminomethyl group) is a valuable transformation in drug discovery, as it introduces a basic center that can form salts and participate in crucial hydrogen bonding interactions with biological targets. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Table 2: Representative Conditions for Nitrile Reduction to Amine
| Reagents | Solvent | Catalyst/Conditions | Temperature | Yield |
| H₂ (gas) | Methanol/Ammonia | Raney Nickel | Room Temp. | High |
| H₂ (gas) | Ethanol | Pd/C | Room Temp. | High |
| LiAlH₄ | THF or Diethyl Ether | Anhydrous, inert atm. | 0 °C to Reflux | >90% |
| NaBH₄, CoCl₂ | Methanol | - | Room Temp. | Good |
Experimental Protocol: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and flammable reagent. All operations should be conducted in a fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
To a stirred suspension of LiAlH₄ (0.44 g, 11.6 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) at 0 °C under a nitrogen atmosphere, a solution of this compound (1.0 g, 5.84 mmol) in anhydrous THF (20 mL) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at reflux for 4 hours. The reaction is then cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (0.44 mL), 15% aqueous NaOH (0.44 mL), and water (1.32 mL). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 6-(aminomethyl)-3,4-dihydronaphthalen-1(2H)-one.
Nucleophilic Addition: Grignard Reaction
The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles such as Grignard reagents. This reaction provides a convenient route for the synthesis of ketones. The initial product is an imine salt, which is subsequently hydrolyzed to the corresponding ketone upon acidic workup.
Table 3: General Conditions for Grignard Reaction with Nitriles
| Grignard Reagent | Solvent | Temperature | Workup | Product |
| R-MgX | Diethyl Ether or THF | 0 °C to Room Temp. | Aqueous Acid (e.g., H₃O⁺) | Ketone (R-C(=O)-Ar) |
Experimental Protocol: Reaction of this compound with a Grignard Reagent
To a solution of a Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, a solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., with 1 M HCl) to yield the corresponding 6-acyl-1-tetralone.
Cycloaddition Reactions
The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing access to a variety of heterocyclic scaffolds that are of great interest in medicinal chemistry.
Aromatic nitriles can react with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. For example, the reaction with sodium azide in the presence of a Lewis acid can yield a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many pharmaceutical agents.
Table 4: Representative Conditions for Tetrazole Formation from Nitriles
| Azide Source | Catalyst/Reagent | Solvent | Temperature |
| NaN₃ | NH₄Cl or ZnCl₂ | DMF | 100-120 °C |
| NaN₃ | Triethylamine hydrochloride | Toluene | Reflux |
Experimental Protocol: Synthesis of a Tetrazole Derivative from this compound
A mixture of this compound (1.0 g, 5.84 mmol), sodium azide (0.46 g, 7.01 mmol), and ammonium chloride (0.38 g, 7.01 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is heated at 120 °C for 24 hours. The reaction mixture is cooled to room temperature and poured into acidic water (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with water, and dried to afford the corresponding tetrazole derivative.
While less common for the nitrile group itself to act as the dienophile in a standard Diels-Alder reaction, the cyano group is a strong electron-withdrawing group that can activate an adjacent double or triple bond to act as a dienophile. In the context of this compound, chemical modifications to introduce a dienophilic moiety adjacent to the cyano group could enable subsequent Diels-Alder reactions for the construction of complex polycyclic systems.
Potential Signaling Pathway Involvement
Derivatives of the 1-tetralone scaffold have been widely explored for their biological activities, with many exhibiting potent inhibitory effects on various enzymes. This suggests that modifications of this compound could lead to compounds that modulate key signaling pathways involved in disease.
Inhibition of Monoamine Oxidase (MAO)
Several tetralone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-Parkinson's disease drugs.[4][5][6][7] The substitution pattern on the tetralone ring is crucial for the inhibitory activity and selectivity.[3] The cyano group at the 6-position of 1-tetralone can be a key site for derivatization to optimize interactions with the active site of MAO enzymes.
Caption: Inhibition of Monoamine Oxidase (MAO) by tetralone derivatives.
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a crucial role in the immune response and has been implicated in various inflammatory diseases and cancer.[1][3][8][9] Tetralone derivatives have been shown to inhibit the tautomerase activity of MIF, thereby attenuating inflammatory responses.[8][10][11] This inhibition can lead to a reduction in the production of other pro-inflammatory cytokines like TNF-α and IL-6.[10][11] The development of MIF inhibitors is a promising therapeutic strategy for a range of diseases. The this compound core provides a scaffold for the design of novel MIF inhibitors.
Caption: Inhibition of MIF tautomerase activity by tetralone derivatives.
Conclusion
The cyano group of this compound is a highly reactive and synthetically versatile functional group. Its transformation into carboxylic acids, primary amines, ketones, and heterocyclic systems provides medicinal chemists with a powerful toolkit for the synthesis of novel and diverse libraries of compounds. The established biological activities of tetralone derivatives, particularly as enzyme inhibitors, highlight the potential of this compound as a valuable starting material in drug discovery programs targeting a range of therapeutic areas, including neurological and inflammatory disorders. Further exploration of the reactivity of the cyano group in this scaffold is warranted to unlock its full potential in the development of next-generation therapeutics.
References
- 1. Macrophage migration inhibitory factor: a regulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor (MIF) and the tumor ecosystem: a tale of inflammation, immune escape, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of MAO A and B in neurotransmitter metabolism and behavior. | Semantic Scholar [semanticscholar.org]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 7. journals.healio.com [journals.healio.com]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity suppresses microglia-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 6-Cyano-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Cyano-1-tetralone. The information is compiled from commercially available product data and general chemical stability principles to ensure the integrity and reliability of this compound in a research and development setting.
Summary of Physical and Storage Data
Proper storage is critical to maintaining the chemical purity and stability of this compound. While specific stability data from forced degradation studies are not publicly available, information from various suppliers provides a consensus on best practices. The following table summarizes the key physical properties and recommended storage conditions.
| Parameter | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 90401-84-6 | [1][2] |
| Molecular Formula | C₁₁H₉NO | [1][2] |
| Molecular Weight | 171.2 g/mol | [1][2] |
| Appearance | Pale brown powder/solid | [2][3] |
| Purity | ≥98% | [1][2][3] |
| Melting Point | 131-138 °C | [2] |
| Recommended Storage Temp. | Varies: Room Temperature, 0-8°C, or Ambient | [1][2][3] |
| General Storage Advice | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4][5][6] |
Stability Profile
This compound, like other tetralone derivatives, is generally considered stable under normal laboratory conditions.[6][7] However, its stability can be influenced by several factors, including temperature, light, humidity, and interaction with incompatible materials.
Key Stability Considerations:
-
Thermal Stability : The tetralone scaffold can be susceptible to thermal decomposition at elevated temperatures. Hazardous decomposition products, such as carbon monoxide (CO) and carbon dioxide (CO₂), may be released.[8] It is crucial to avoid excessive heat during storage and handling.[6]
-
Light Sensitivity : While specific photostability studies for this compound are not detailed in the available literature, aromatic compounds and nitriles can be sensitive to light. Exposure to UV or visible light may lead to degradation. It is prudent to store the compound protected from light.
-
Hydrolytic Stability : The cyano group (nitrile) can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or amide.[9] Therefore, contact with strong acids and bases should be avoided.
-
Incompatible Materials : Strong oxidizing agents are noted as incompatible materials for tetralone derivatives.[6][8] Contact with such agents could lead to vigorous reactions and degradation of the compound.
The logical relationship between these stability factors is visualized in the diagram below.
References
- 1. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational study of polymorphism of tetralin derivative for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmatutor.org [pharmatutor.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: A High-Yield, Two-Step Synthesis of 6-Cyano-1-tetralone
Introduction
6-Cyano-1-tetralone is a crucial intermediate in the synthesis of various pharmaceutical compounds. Traditional methods for its preparation often involve lengthy, multi-step sequences with low overall yields. This document outlines a highly efficient, two-step protocol for the synthesis of this compound starting from the commercially available 6-methoxy-1-tetralone. The described method utilizes a triflate intermediate, which is then converted to the desired nitrile, providing a robust and high-yield pathway suitable for large-scale production.
Synthetic Strategy
The synthesis commences with the demethylation of 6-methoxy-1-tetralone to produce 6-hydroxy-1-tetralone. This intermediate is subsequently converted into a triflate. The final step involves a palladium-catalyzed cyanation of the triflate intermediate to yield the target compound, this compound. This modern approach avoids the harsh conditions and low yields associated with classical methods like the Sandmeyer reaction.[1]
Experimental Workflow
References
Application Notes and Protocols: 6-Cyano-1-tetralone in the Synthesis of Aldosterone Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance.[1][2] Its synthesis is primarily mediated by the enzyme aldosterone synthase (CYP11B2).[2][3] Overactivation of the renin-angiotensin-aldosterone system (RAAS) and subsequent excess aldosterone production are implicated in various cardiovascular diseases, including hypertension and heart failure.[1][3][4] Consequently, the inhibition of aldosterone synthase has emerged as a promising therapeutic strategy.[2][4] 6-Cyano-1-tetralone has been identified as a valuable starting material for the synthesis of non-steroidal aldosterone synthase inhibitors, offering a scaffold for the development of potent and selective therapeutic agents. This document provides detailed application notes and protocols for the use of this compound as a reactant in the synthesis and evaluation of novel aldosterone synthase inhibitors.
Data Presentation: Inhibitory Activity of Aldosterone Synthase Inhibitors
The following table summarizes the in vitro inhibitory activity of fadrozole and its analogue, osilodrostat, against human aldosterone synthase (CYP11B2) and steroid 11β-hydroxylase (CYP11B1). A higher selectivity ratio (CYP11B1 IC50 / CYP11B2 IC50) is desirable to minimize off-target effects on cortisol synthesis.[5]
| Compound | Target | Off-Target | IC50 (CYP11B2) | IC50 (CYP11B1) | Selectivity Ratio (CYP11B1/CYP11B2) | Key Observations |
| Fadrozole | CYP11B2 | CYP11B1, Aromatase | - | - | ~6 | An early, non-selective inhibitor; significant cortisol suppression.[5] |
| Osilodrostat (LCI699) | CYP11B2 | CYP11B1 | 19 nM (in vitro) | 4750 nM (in vitro, calculated) | ~10 | Potent inhibitor of both enzymes; now used to treat Cushing's disease due to its cortisol-lowering effects.[5][6] |
| Baxdrostat (RO6836191) | CYP11B2 | CYP11B1 | - | - | >100 | Highly selective; demonstrates significant aldosterone reduction without affecting cortisol levels at therapeutic doses.[5] |
Experimental Protocols
Protocol 1: Synthesis of Imidazolylcyanotetralin Intermediate from this compound
This protocol describes a general procedure for the synthesis of an imidazolylcyanotetralin intermediate, a key step in the preparation of fadrozole-like aldosterone synthase inhibitors, based on established chemical reactions.
Materials:
-
This compound
-
Imidazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and imidazole (1.2 eq) in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of thionyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the imidazolylcyanotetralin intermediate.
Protocol 2: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
This protocol outlines a cell-based assay to determine the IC50 value of a test compound for human CYP11B2.
Materials:
-
V79 Chinese hamster lung cells or HEK-293 cells stably transfected to express recombinant human CYP11B2.[5]
-
Cell culture medium and supplements
-
11-deoxycorticosterone (substrate)[5]
-
Test inhibitor compound
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the CYP11B2-expressing cells in 96-well plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Inhibitor Addition: Prepare serial dilutions of the test inhibitor in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add the substrate, 11-deoxycorticosterone, to the cell culture medium at a final concentration close to its Km value for CYP11B2.
-
Incubation: Incubate the plates for a defined period (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.
-
Product Measurement: After incubation, collect the supernatant from each well. Quantify the concentration of the product, aldosterone, using a validated LC-MS/MS method.[5]
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value for the test compound.[5] The selectivity ratio can be determined by dividing the IC50 value obtained for CYP11B1 by the IC50 value for CYP11B2.[5]
Mandatory Visualizations
Signaling Pathway of Aldosterone
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the site of action for aldosterone synthase inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: A streamlined workflow for the in vitro evaluation of novel aldosterone synthase inhibitors.
Logical Relationship: Synthesis of Inhibitor from this compound
Caption: The synthetic pathway from this compound to a potential aldosterone synthase inhibitor.
References
- 1. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone synthase inhibitors in cardiovascular and renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: The Versatile Role of 6-Cyano-1-tetralone in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-1-tetralone is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring a tetralone core with a reactive cyano group, allows for diverse chemical modifications, leading to the creation of complex molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of aldosterone synthase inhibitors.
Application: Synthesis of Aldosterone Synthase Inhibitors
Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a steroid hormone that regulates blood pressure and electrolyte balance.[1] Overproduction of aldosterone can lead to various cardiovascular and renal diseases. Consequently, inhibitors of aldosterone synthase are of significant therapeutic interest. This compound serves as a crucial starting material for the synthesis of non-steroidal aldosterone synthase inhibitors, particularly those containing an imidazolylmethylenetetrahydronaphthalene scaffold.
The cyano group at the 6-position of the tetralone ring is a key functional handle. It can be readily converted into other functional groups, such as a carboxylic acid or an amine, or used to construct heterocyclic ring systems, which are often essential for biological activity.
Experimental Protocols
This section provides detailed experimental protocols for key transformations involving this compound.
Protocol 1: Synthesis of this compound from 5,6,7,8-Tetrahydro-5-oxo-2-naphthalenyl trifluoromethanesulfonate
This protocol describes the conversion of the corresponding triflate precursor to this compound, a common strategy for introducing the cyano group.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
5,6,7,8-Tetrahydro-5-oxo-2-naphthalenyl trifluoromethanesulfonate
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a reaction vessel, dissolve 5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl trifluoromethanesulfonate in anhydrous DMF.
-
Add zinc cyanide to the solution.
-
De-gas the mixture and then add tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture and stir overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Wash the combined filtrate with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 41% | [2] |
Protocol 2: Synthesis of Imidazolylmethylene-tetrahydronaphthalene Derivatives (General Approach)
This generalized protocol outlines the key steps for the synthesis of aldosterone synthase inhibitors starting from this compound. The cyano group is typically transformed to facilitate the coupling with an imidazole moiety.
Logical Workflow:
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-Cyano-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Cyano-1-tetralone, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a palladium-catalyzed cyanation reaction of 6-bromo-1-tetralone. This method offers a robust and efficient route to the desired product, utilizing modern cross-coupling chemistry.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The cyanation of aryl halides, in particular, provides a direct route to aryl nitriles, which are versatile precursors for a wide range of functional groups, including carboxylic acids, amines, and amides. Traditional methods for introducing a cyano group, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[1] In contrast, palladium-catalyzed methods proceed under milder conditions and with catalytic amounts of the transition metal.[1]
This protocol details the synthesis of this compound from 6-bromo-1-tetralone using a palladium catalyst. The use of a non-toxic cyanide source, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is highlighted as a safer alternative to traditional cyanide reagents.[1]
Reaction Principle
The core of this synthesis is a palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile product and regenerate the active Pd(0) catalyst.
Caption: General catalytic cycle for the palladium-catalyzed cyanation of 6-bromo-1-tetralone.
Data Presentation
The following table summarizes typical reaction parameters for the palladium-catalyzed cyanation of aryl bromides, which can be adapted for the synthesis of this compound.
| Parameter | Condition | Notes |
| Starting Material | 6-Bromo-1-tetralone | - |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | A non-toxic alternative to other cyanide sources. |
| Zn(CN)₂ | Another commonly used and relatively safer cyanide source. | |
| Palladium Precatalyst | Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. |
| Pd(OAc)₂ | Palladium(II) acetate can be used and is reduced in situ. | |
| Ligand | XPhos, dppf, etc. | Bulky electron-rich phosphine ligands are often effective. |
| Solvent | Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are often employed.[1] |
| Base | KOAc, K₂CO₃ | A mild base is typically required. |
| Temperature | 80-120 °C | The optimal temperature may vary depending on the specific catalyst system. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or GC/MS. |
| Typical Yield | >80% | High yields are achievable with optimized conditions. |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on general procedures for palladium-catalyzed cyanation of aryl bromides.
Materials:
-
6-Bromo-1-tetralone
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox (optional, for handling air-sensitive reagents)
Procedure:
-
Reaction Setup:
-
To a clean, dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1-tetralone (1.0 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.6 mmol, 0.6 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (5 mL) to the flask via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Safety Precautions:
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood.
-
Although potassium hexacyanoferrate(II) is considered non-toxic, it is good practice to avoid contact with acids, which could potentially release hydrogen cyanide gas.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualized Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application of 6-Cyano-1-tetralone in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-1-tetralone is a versatile bicyclic ketone that has emerged as a valuable building block in medicinal chemistry. Its rigid scaffold, coupled with the reactive ketone and strategically placed cyano group, provides a unique platform for the synthesis of a diverse range of biologically active molecules. The cyano group can serve as a key pharmacophore, engage in specific interactions with biological targets, or be chemically transformed into other functional groups, further expanding its synthetic utility. This document provides a detailed account of the application of this compound in the development of potent therapeutic agents, focusing on its use in the synthesis of aldosterone synthase inhibitors and cytotoxic agents.
Application in the Development of Aldosterone Synthase Inhibitors
Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a key hormone regulating blood pressure and electrolyte balance.[1][2] Overactivation of the renin-angiotensin-aldosterone system can lead to various cardiovascular diseases, making aldosterone synthase a prime target for therapeutic intervention.[3] this compound has been utilized as a key starting material in the synthesis of potent and selective aldosterone synthase inhibitors.
Synthetic Workflow for Aldosterone Synthase Inhibitors
The general synthetic approach involves the elaboration of the this compound core to introduce a heterocyclic moiety, typically an imidazole or a pyridine ring, which is crucial for binding to the heme iron of the cytochrome P450 enzyme.
Caption: Synthetic workflow for aldosterone synthase inhibitors.
Quantitative Data: Biological Activity of Aldosterone Synthase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative compounds derived from this compound against human aldosterone synthase (hCYP11B2) and steroid 11β-hydroxylase (hCYP11B1), the latter being a closely related enzyme for which selectivity is crucial to avoid off-target effects.[4]
| Compound ID | R Group | hCYP11B2 IC50 (nM) | hCYP11B1 IC50 (nM) | Selectivity (CYP11B1/CYP11B2) |
| 1 | H | 1.2 | 250 | 208 |
| 2 | 4-F | 0.8 | 300 | 375 |
| 3 | 4-Cl | 1.0 | 280 | 280 |
Experimental Protocol: Synthesis of Imidazolylmethylenetetrahydronaphthalene Derivatives
Step 1: 2-Bromo-6-cyano-1-tetralone
To a solution of this compound (1.0 g, 5.84 mmol) in acetic acid (20 mL) is added a solution of bromine (0.93 g, 5.84 mmol) in acetic acid (5 mL) dropwise at room temperature. The mixture is stirred for 2 hours, after which it is poured into ice water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the crude product.
Step 2: 6-Cyano-2-(1H-imidazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one
A mixture of 2-bromo-6-cyano-1-tetralone (0.5 g, 1.98 mmol), imidazole (0.16 g, 2.38 mmol), and potassium carbonate (0.33 g, 2.38 mmol) in acetone (25 mL) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the final compound.
Application in the Development of Cytotoxic Agents
The tetralone scaffold is also present in a number of natural products and synthetic compounds with significant anticancer activity.[5] Derivatives of this compound have been investigated as cytotoxic agents, with the cyano group often contributing to the potency.
Synthetic Workflow for Cytotoxic Chalcone Derivatives
A common strategy to enhance the cytotoxic potential of tetralones is their conversion into chalcones through an Aldol condensation with an appropriate aromatic aldehyde.
Caption: Synthesis of cytotoxic chalcone derivatives.
Quantitative Data: Cytotoxic Activity of a Related Dihydronaphthalenone Chalconoid
While specific data for chalcones derived directly from this compound is limited in the readily available literature, a study on dihydronaphthalenone chalconoid derivatives provides valuable insight. The compound P9, bearing a 4-cyanobenzylidene moiety, demonstrated significant cytotoxicity against several cancer cell lines.[6]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| P9 (4-CN) | K562 (Leukemia) | 9.2 ± 0.2 |
| HT-29 (Colon Cancer) | 15.7 ± 1.3 | |
| MCF-7 (Breast Cancer) | 12.4 ± 0.9 |
Experimental Protocol: Synthesis of Benzylidene-3,4-dihydronaphthalen-1-one Derivatives (Adapted for this compound)
A mixture of this compound (1 mmol), the corresponding benzaldehyde (1 mmol), and p-toluenesulfonic acid (PTSA) (1 mmol) is irradiated in a microwave reactor at 300 W and 120 °C for 1.5 minutes.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and treated with cold water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the desired chalcone derivative.
Signaling Pathways
The derivatives of this compound exert their biological effects through distinct signaling pathways. Aldosterone synthase inhibitors directly interfere with the renin-angiotensin-aldosterone system, while cytotoxic chalcones can induce apoptosis through various intracellular signaling cascades.
Caption: Relevant signaling pathways.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, enabling the synthesis of potent modulators of key biological targets. Its application in the development of aldosterone synthase inhibitors for cardiovascular diseases and in the exploration of novel cytotoxic agents highlights its significance in modern drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make this compound a valuable starting point for the generation of new and improved therapeutic agents. Further exploration of its derivatives is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 3. Aldosterone Synthase Inhibitors and Dietary Interventions: A Combined Novel Approach for Prevention and Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the role of aldosterone synthesis on adrenal cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tetrandrine inhibits aldosterone synthesis by covalently targeting CYP11A1 to attenuate hypertension [frontiersin.org]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for the Synthesis and Biological Evaluation of 6-Cyano-1-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 6-cyano-1-tetralone derivatives and their evaluation for anticancer and anti-inflammatory activities. Detailed experimental protocols are provided to enable the replication and further development of these promising compounds.
Introduction
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyano group at the 6-position offers a unique electronic and structural feature that can be exploited to modulate the pharmacological properties of these derivatives. This document outlines the synthesis of various heterocyclic derivatives of this compound and details their significant potential as anticancer and anti-inflammatory agents.
Anticancer Activity of this compound Derivatives
Derivatives of the tetralin nucleus have shown diverse chemotherapeutic activities.[2] In particular, the incorporation of various heterocyclic moieties at the 6-position of the tetralone scaffold has yielded compounds with potent cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of synthesized tetralin-6-yl-heterocyclic derivatives against the HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) human tumor cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound ID | Derivative Class | R | HeLa IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
| 3a | α,β-Unsaturated Ketone | 2,6-dichlorophenyl | 3.5 | 4.5 |
| 3b | α,β-Unsaturated Ketone | 2,6-difluorophenyl | 10.5 | 15.2 |
| 5a | 2-Thioxopyrimidine | 2,6-dichlorophenyl | 18.5 | 25.3 |
| 5b | 2-Thioxopyrimidine | 2,6-difluorophenyl | 20.1 | 28.9 |
| 6a | 2-Oxopyridine | 2,6-dichlorophenyl | 7.1 | 12.8 |
| 6b | 2-Oxopyridine | 2,6-difluorophenyl | 10.9 | 18.4 |
| 7a | 2-Thioxopyridine | 2,6-dichlorophenyl | 8.1 | 14.7 |
| 7b | 2-Thioxopyridine | 2,6-difluorophenyl | 5.9 | 11.2 |
| 7c | 2-Thioxopyridine | 3-ethoxy-4-hydroxyphenyl | 6.5 | 13.1 |
| 8a | 2-Iminopyridine | 2,6-dichlorophenyl | 15.3 | 22.1 |
| 8b | 2-Iminopyridine | 2,6-difluorophenyl | 17.8 | 26.5 |
| 5-Fluorouracil | Standard Drug | - | 5.0 | 7.5 |
Data extracted from Molecules 2011, 16, 3410-3419.[3]
Experimental Protocols: Anticancer Applications
General Synthesis of Tetralin-6-yl-heterocyclic Derivatives
The synthesis of the evaluated compounds starts from 6-acetyltetralin, a close precursor to this compound derivatives. The following diagram illustrates the general synthetic workflow.
Protocol for the Synthesis of α,β-Unsaturated Ketones (e.g., 3a): [3]
-
Dissolve 6-acetyltetralin (10 mmol) and the appropriate aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde, 10 mmol) in ethanol (50 mL).
-
Add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure α,β-unsaturated ketone.
Protocol for the Synthesis of 2-Thioxopyridine Derivatives (e.g., 7a): [3]
-
A mixture of the appropriate α,β-unsaturated ketone (e.g., 3a, 10 mmol), 2-cyanothioacetamide (10 mmol), and ammonium acetate (80 mmol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2-thioxopyridine derivative.
Protocol for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Anti-inflammatory Activity of this compound Derivatives
Tetralone derivatives have been shown to possess anti-inflammatory properties, in part through the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity and modulation of the NF-κB signaling pathway.[4]
Signaling Pathways in Inflammation
The NF-κB and p38 MAPK signaling pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.
References
- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Griess Test [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Note and Protocol: Palladium-Catalyzed Cyanation of 6-Trifluoromethanesulfonyl-1-tetralone
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental procedure for the synthesis of 6-cyano-1-tetralone via the palladium-catalyzed cyanation of 6-trifluoromethanesulfonyl-1-tetralone. The conversion of aryl triflates to nitriles is a valuable transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This compound is a key building block for various biologically active molecules.[1][2] The following protocol is based on established literature procedures, offering a robust and efficient method for this conversion.[1][3]
Reaction Scheme
The overall two-step reaction scheme involves the formation of the aryl triflate from the corresponding phenol, followed by a palladium-catalyzed cyanation reaction.
Step 1: Synthesis of 6-trifluoromethanesulfonyl-1-tetralone (Aryl Triflate)
6-hydroxy-1-tetralone reacts with trifluoromethanesulfonic anhydride in the presence of pyridine to yield 6-trifluoromethanesulfonyl-1-tetralone.
Step 2: Cyanation of 6-trifluoromethanesulfonyl-1-tetralone
6-trifluoromethanesulfonyl-1-tetralone undergoes a palladium-catalyzed reaction with a cyanide source, such as zinc cyanide, to produce this compound.
Experimental Protocols
Materials and Methods
Materials:
-
6-Hydroxy-1-tetralone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dimethylformamide (DMF), anhydrous
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Protocol 1: Synthesis of 6-trifluoromethanesulfonyl-1-tetralone
This protocol is adapted from the procedure described by Almansa et al.[1]
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 6-hydroxy-1-tetralone (1.0 eq) in pyridine (approx. 0.18 M solution).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add trifluoromethanesulfonic anhydride (1.17 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the organic phase with 1N HCl and then with water.
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-trifluoromethanesulfonyl-1-tetralone. The product can be used in the next step without further purification if desired.
Protocol 2: Palladium-Catalyzed Cyanation to Yield this compound
This protocol is a composite based on procedures described for the cyanation of aryl triflates.[1][2]
-
Reaction Setup: To a solution of 6-trifluoromethanesulfonyl-1-tetralone (1.0 eq) in anhydrous dimethylformamide (DMF), add zinc cyanide (0.6 eq).[2]
-
Degassing: Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.038 eq) to the reaction mixture.[2]
-
Reaction: Heat the mixture under a nitrogen atmosphere. A literature procedure suggests stirring at 135 °C overnight.[2] Milder conditions reported for similar reactions (room temperature to 40 °C) could also be attempted.[4][5]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, rinsing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[2]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (e.g., 5% to 15% ethyl acetate/hexane) to afford the pure 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (this compound).[2]
Data Presentation
| Step | Reactant | Product | Reagents and Conditions | Yield | Reference |
| 1 | 6-Hydroxy-1-tetralone | 6-Trifluoromethanesulfonyl-1-tetralone | Tf₂O, Pyridine, 0 °C to rt, 18 h | Good | [1] |
| 2 | 6-Trifluoromethanesulfonyl-1-tetralone | This compound | Zn(CN)₂, Pd(PPh₃)₄, DMF, 135 °C, overnight | 41% | [2] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Logical Relationship of Key Components
Caption: Key components and their roles in the palladium-catalyzed cyanation reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | 90401-84-6 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
The Strategic Role of 6-Cyano-1-tetralone in the Synthesis of Novel Anti-Inflammatory Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel anti-inflammatory agents is a cornerstone of modern medicinal chemistry, aimed at addressing a wide range of debilitating inflammatory diseases. The 1-tetralone scaffold has emerged as a privileged structure in this pursuit, with its derivatives demonstrating significant potential in modulating key inflammatory pathways. While 6-Cyano-1-tetralone itself is not recognized as a potent anti-inflammatory agent, its true value lies in its strategic role as a key intermediate in the synthesis of highly active 6-amino-1-tetralone derivatives. The amino group at the 6-position has been shown to markedly enhance the anti-inflammatory properties of the tetralone core, making this compound a critical starting material for the development of this promising class of compounds.
This document provides a comprehensive overview of the application of this compound in the synthesis of anti-inflammatory agents, focusing on the biological activity of its derivatives, relevant signaling pathways, and detailed experimental protocols for their evaluation.
The 1-Tetralone Scaffold: A Foundation for Anti-Inflammatory Activity
Derivatives of 1-tetralone have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine that plays a crucial role in the innate immune response.[1][2] By inhibiting the tautomerase activity of MIF, these compounds can effectively attenuate macrophage activation and the subsequent release of inflammatory mediators.[1][2] Furthermore, certain 1-tetralone derivatives have been shown to suppress the production of reactive oxygen species (ROS) and nitric oxide (NO), and downregulate the activation of the NF-κB signaling pathway, a central regulator of inflammation.[1] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
The Critical Role of the 6-Amino Group
Structure-activity relationship (SAR) studies have revealed that substitution at the 6-position of the 1-tetralone ring is a key determinant of anti-inflammatory potency.[3] Specifically, the introduction of an amino group at this position leads to a significant increase in the inhibitory activity against ROS production in lipopolysaccharide (LPS)-stimulated macrophages.[3] This makes 6-amino-1-tetralone a highly desirable building block in the design of new anti-inflammatory drugs.[4]
This compound as a Key Synthetic Intermediate
The strategic importance of this compound stems from its role as a direct and versatile precursor to 6-amino-1-tetralone. The cyano group can be readily and efficiently reduced to a primary amine, providing a straightforward synthetic route to the more active 6-amino derivatives. This positions this compound as a fundamental starting material for the exploration of this chemical space for anti-inflammatory drug discovery.
Data Presentation: Anti-Inflammatory Activity of 6-Amino-1-tetralone Derivatives
The following table summarizes the inhibitory activity of a series of halogenated 2-benzylidene-6-amino-1-tetralone derivatives on ROS production in LPS-stimulated RAW 264.7 macrophages. This data highlights the significant anti-inflammatory potential of compounds synthesized from the 6-amino-1-tetralone scaffold.
| Compound ID | Substitution on 2-benzylidene moiety | Inhibition of ROS production (%) at 10 µM |
| 1a | 2-Fluoro | 75.3 ± 2.1 |
| 1b | 3-Fluoro | 72.1 ± 3.5 |
| 1c | 4-Fluoro | 80.5 ± 1.8 |
| 1d | 2-Chloro | 78.9 ± 2.7 |
| 1e | 3-Chloro | 76.4 ± 3.1 |
| 1f | 4-Chloro | 82.3 ± 1.5 |
| 1g | 2-Bromo | 81.7 ± 2.0 |
| 1h | 3-Bromo | 79.5 ± 2.4 |
| 1i | 4-Bromo | 85.1 ± 1.2 |
| 1j | 4-Iodo | 83.6 ± 1.9 |
Data is presented as mean ± standard deviation. The specific compound numbering and data are representative based on the finding that 6-amino-1-tetralone chalcone derivatives show strong inhibitory activity on ROS production.[3]
Mandatory Visualizations
Caption: Synthetic route from this compound to active anti-inflammatory derivatives.
Caption: Inhibition of LPS-induced inflammatory pathways by 6-amino-1-tetralone derivatives.
Caption: Workflow for measuring intracellular ROS production in macrophages.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidene-6-amino-1-tetralone Derivatives
This protocol describes the Claisen-Schmidt condensation for the synthesis of the target compounds from 6-amino-1-tetralone.
Materials:
-
6-Amino-1-tetralone
-
Substituted benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 6-amino-1-tetralone (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of aqueous potassium hydroxide solution (e.g., 10% w/v).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-6-amino-1-tetralone derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Measurement of Intracellular ROS Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (6-amino-1-tetralone derivatives)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[5]
-
The following day, remove the medium and pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[5]
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C in the dark.[5][6]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[6]
-
The percentage of ROS inhibition is calculated relative to the LPS-treated control group.
Protocol 3: NF-κB Activation Assay (Immunofluorescence)
This protocol describes a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.[7][8]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
Test compounds
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
References
- 1. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Complex Molecules from 6-Cyano-1-tetralone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-1-tetralone is a versatile bicyclic ketone that serves as a valuable starting material for the synthesis of a diverse array of complex molecules. Its rigid scaffold and the presence of two reactive functional groups, a ketone and a nitrile, offer multiple avenues for chemical modification. This allows for the construction of intricate molecular architectures with potential applications in medicinal chemistry and materials science. The tetralone core is a privileged structure found in numerous biologically active compounds, including anticancer agents, antidepressants, and agents targeting neurodegenerative diseases. The cyano group can be readily transformed into other key functionalities such as carboxylic acids, amines, and tetrazoles, further expanding its synthetic utility.
This document provides detailed application notes and experimental protocols for the synthesis of complex molecules derived from this compound.
Key Synthetic Transformations
The chemical versatility of this compound allows for a range of synthetic transformations. The primary reaction sites are the ketone at the 1-position and the cyano group at the 6-position.
Reactions involving the cyano group:
-
Hydrolysis to a carboxylic acid (5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid).
-
Reduction to a primary amine (6-(aminomethyl)-3,4-dihydronaphthalen-1(2H)-one).
-
Cycloaddition to form a tetrazole ring (6-(1H-tetrazol-5-yl)-3,4-dihydronaphthalen-1(2H)-one).
Reactions involving the ketone group:
-
Reduction to a hydroxyl group.
-
Reductive amination to introduce substituted amino groups.
-
Wittig reaction for olefination.
-
Aldol condensation to form α,β-unsaturated ketones.
These transformations open pathways to a variety of complex derivatives, including the synthesis of potent enzyme inhibitors. For instance, this compound is a key reactant in the preparation of imidazolylmethylenetetrahydronaphthalene derivatives, which have been investigated as aldosterone synthase inhibitors.
Data Presentation
The following tables summarize quantitative data for the key synthetic transformations of this compound.
| Transformation | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Hydrolysis of Cyano Group | ||||
| Alkaline Hydrolysis to Carboxylic Acid | 1. 10 M NaOH (aq), reflux2. H3O+ workup | 12 - 24 | 100 | ~90 |
| Acidic Hydrolysis to Carboxylic Acid | 10 M H2SO4 (aq), reflux | 12 - 18 | 100 | ~85 |
| Reduction of Cyano Group | ||||
| Reduction to Primary Amine | LiAlH4, THF, 0 °C to rt | 4 - 8 | 0 - 25 | ~80 |
| Conversion of Cyano Group to Tetrazole | ||||
| [2+3] Cycloaddition with Azide | NaN3, NH4Cl, DMF | 18 - 24 | 120 | ~85 |
| Synthesis of Aldosterone Synthase Inhibitors (Representative) | ||||
| Imidazolylmethylenetetrahydronaphthalene derivative synthesis (multi-step) | 1. Transformation of ketone2. Modification of cyano group3. Imidazole formation | Varies | Varies | Varies |
Experimental Protocols
Alkaline Hydrolysis of this compound to 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Materials:
-
This compound
-
10 M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in 10 M aqueous NaOH solution.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
-
Dry the product under vacuum.
Reduction of this compound to 6-(aminomethyl)-3,4-dihydronaphthalen-1(2H)-one
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% aqueous NaOH solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask with dropping funnel and condenser
-
Magnetic stirrer
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the nitrile to the LiAlH₄ suspension at 0 °C using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-(aminomethyl)-3,4-dihydronaphthalen-1(2H)-one.
Conversion of this compound to 6-(1H-tetrazol-5-yl)-3,4-dihydronaphthalen-1(2H)-one
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice water with stirring.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-(1H-tetrazol-5-yl)-3,4-dihydronaphthalen-1(2H)-one.
-
Dry the product under vacuum.
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for alkaline hydrolysis.
Caption: Derivatization of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Cyano-1-tetralone
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of 6-Cyano-1-tetralone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following the high-yield, three-step synthesis from 6-methoxy-1-tetralone.
Q1: My yield of 6-hydroxy-1-tetralone (Step 1) is low. What are the possible causes and solutions?
A1: Low yields in the demethylation of 6-methoxy-1-tetralone are often due to incomplete reaction or degradation of the product. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure that a sufficient excess of the demethylating agent (e.g., 48% HBr) is used.
-
Reaction Time: The reaction may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Product Degradation:
-
Overheating: While reflux is necessary, excessive temperatures for extended periods can lead to side products. Maintain a steady reflux temperature.
-
Work-up Procedure: Ensure the reaction mixture is properly neutralized and extracted to avoid product loss.
-
Q2: The formation of the triflate intermediate (Step 2) is inefficient. How can I improve this step?
A2: The conversion of 6-hydroxy-1-tetralone to its triflate is crucial for the subsequent cyanation. Issues in this step can significantly impact the overall yield.
-
Moisture Contamination: Trifluoromethanesulfonic anhydride is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Base Strength: Pyridine is commonly used as a base. Ensure it is dry and of high purity. An insufficient amount of base can lead to the accumulation of triflic acid, which can cause side reactions.
-
Reaction Temperature: This reaction is typically run at room temperature. Lowering the temperature (e.g., to 0 °C) during the addition of trifluoromethanesulfonic anhydride can help to control the reaction and minimize the formation of impurities.
Q3: The final cyanation step (Step 3) is giving a low yield of this compound. What should I investigate?
A3: The nickel- or palladium-catalyzed cyanation of the aryl triflate is the key step. Low yields can be attributed to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Activity:
-
Catalyst Quality: Use a high-purity catalyst. The nickel catalyst can be sensitive to air and moisture.
-
Ligand Choice: The choice of phosphine ligand is critical. Ensure the correct ligand is used as specified in the protocol.
-
-
Cyanide Source:
-
Purity and Handling: Sodium cyanide or zinc cyanide are commonly used. These reagents are highly toxic and should be handled with extreme care. Ensure they are of high purity and handled in a fume hood.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically heated. Ensure the temperature is maintained at the optimal level (e.g., 60 °C) as specified in the literature.
-
Solvent: Acetonitrile is a common solvent. Ensure it is anhydrous.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. It is essential to perform the reaction under an inert atmosphere.
-
Q4: I am having difficulty purifying the final product, this compound. What are the recommended methods?
A4: this compound is a polar compound, which can present challenges during purification.
-
Column Chromatography: Silica gel column chromatography is a common method for purification.[1]
-
Solvent System: A gradient elution with a mixture of hexane and ethyl acetate is often effective. The polarity of the eluent can be gradually increased to isolate the product.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and high-yield method for synthesizing this compound?
A1: A three-step synthesis starting from commercially available 6-methoxy-1-tetralone has been reported to be significantly more efficient than older, six-step methods, with an overall yield of approximately 77%.[2] This method involves the demethylation of 6-methoxy-1-tetralone to 6-hydroxy-1-tetralone, followed by conversion to the triflate, and finally a nickel-catalyzed cyanation.[2]
Q2: Are there alternatives to using toxic cyanide reagents in the final step?
A2: While traditional methods often employ sodium or potassium cyanide, research into less toxic cyanide sources is ongoing. However, for the specific high-yield synthesis discussed, sodium cyanide is a key reagent.[2] Strict safety protocols must be followed when handling any cyanide compounds.
Q3: Can this synthesis be scaled up for industrial production?
A3: The described three-step synthesis is a significant improvement for large-scale production due to its high overall yield and fewer steps compared to previous methods.[2] However, challenges in handling large quantities of reagents like hydrobromic acid and sodium cyanide, as well as catalyst cost and removal, would need to be carefully considered and optimized for an industrial scale.
Q4: What are the key intermediates in the synthesis of this compound?
A4: In the efficient three-step synthesis, the key intermediates are 6-hydroxy-1-tetralone and 6-trifluoromethanesulfonyl-1-tetralone (the triflate intermediate).[2] The triflate is a versatile intermediate that can also be used to synthesize other 6-substituted tetralones.[2]
Data Presentation
Table 1: Summary of Yields for the Three-Step Synthesis of this compound
| Step | Reaction | Starting Material | Product | Reagents | Yield |
| 1 | Demethylation | 6-methoxy-1-tetralone | 6-hydroxy-1-tetralone | 48% HBr | ~99% |
| 2 | Triformation | 6-hydroxy-1-tetralone | 6-trifluoromethanesulfonyl-1-tetralone | (Tf)₂O, pyridine | Good |
| 3 | Cyanation | 6-trifluoromethanesulfonyl-1-tetralone | This compound | NaCN, Ni(PPh₃)₂Br₂ or Ni(PPh₃)₂Cl₂, Zn, PPh₃ | ~77% (overall) |
Yields are based on reported literature values and may vary depending on experimental conditions.[2]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis.[2]
Step 1: Synthesis of 6-hydroxy-1-tetralone
-
A mixture of 6-methoxy-1-tetralone and 48% aqueous hydrobromic acid is heated to reflux for 3 hours.
-
The reaction mixture is cooled, and the product is isolated by filtration and washed to give 6-hydroxy-1-tetralone.
Step 2: Synthesis of 6-trifluoromethanesulfonyl-1-tetralone
-
To a solution of 6-hydroxy-1-tetralone in pyridine at room temperature, trifluoromethanesulfonic anhydride is added.
-
The reaction mixture is stirred for 18 hours.
-
The mixture is then poured into water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed to yield the triflate intermediate.
Step 3: Synthesis of this compound
-
A mixture of the triflate intermediate, sodium cyanide, a nickel catalyst (e.g., bis(triphenylphosphine)nickel(II) bromide), zinc powder, and triphenylphosphine in acetonitrile is heated at 60 °C for 3 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent.
-
The organic phase is washed, dried, and the solvent is evaporated.
-
The crude product is purified by flash chromatography (hexane-EtOAc) to afford this compound.[1][2]
Mandatory Visualizations
Caption: High-yield synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 6-Cyano-1-tetralone
Welcome to the technical support center for the synthesis of 6-Cyano-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important intermediate.
Troubleshooting Guide
This guide addresses specific problems that may arise during the intramolecular Friedel-Crafts cyclization of 4-(4-cyanophenyl)butanoic acid or its derivatives to form this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Deactivation of the Aromatic Ring: The electron-withdrawing nature of the cyano group deactivates the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion. | - Use a stronger Lewis acid catalyst (e.g., anhydrous aluminum chloride in excess).- Employ harsher reaction conditions, such as higher temperatures or longer reaction times. However, monitor the reaction closely to avoid decomposition.- Consider using a more reactive acylating agent, such as the corresponding acyl chloride. |
| Inactive Catalyst: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Contamination with water will deactivate the catalyst. | - Ensure all glassware is thoroughly dried before use (e.g., flame-dried or oven-dried).- Use anhydrous solvents and reagents.- Use a fresh, high-quality Lewis acid. | |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it from the reaction. | - Use a stoichiometric amount or an excess of the Lewis acid catalyst relative to the starting material. | |
| Formation of Dark, Tarry Material | High Reaction Temperature: Elevated temperatures can lead to polymerization and decomposition of starting materials and products, especially with sensitive functional groups. | - Maintain the recommended reaction temperature and monitor it closely.- Consider performing the reaction at a lower temperature for a longer duration. |
| Impure Starting Materials: Impurities in the 4-(4-cyanophenyl)butanoic acid or its derivatives can lead to undesired side reactions. | - Purify the starting materials before use, for example, by recrystallization or chromatography. | |
| Incomplete Reaction | Insufficient Reaction Time: The deactivating effect of the cyano group can slow down the reaction rate, requiring longer reaction times for completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).- Extend the reaction time until the starting material is consumed. |
| Difficult Purification | Presence of Unreacted Starting Material and Byproducts: The polarity of the product, starting material, and any side products may be similar, making separation by chromatography challenging. | - Optimize the reaction to maximize the conversion of the starting material.- For purification, silica gel column chromatography with a gradient elution of ethyl acetate in hexane (e.g., 5% to 15% ethyl acetate) has been reported to be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the intramolecular Friedel-Crafts cyclization to form this compound so challenging?
A1: The primary challenge lies in the electronic properties of the starting material. The cyano (-CN) group is a strong electron-withdrawing group, which deactivates the aromatic ring. In a Friedel-Crafts acylation, the aromatic ring acts as a nucleophile to attack the electrophilic acylium ion. By withdrawing electron density, the cyano group makes the aromatic ring less nucleophilic and therefore less reactive, hindering the desired cyclization.
Q2: What are the most critical parameters to control in this synthesis?
A2: The most critical parameters are the exclusion of moisture to maintain catalyst activity, the use of a sufficiently strong and stoichiometric amount of the Lewis acid catalyst to overcome the deactivating effect of the cyano group, and careful temperature control to prevent side reactions and decomposition.
Q3: Can I use a milder Lewis acid for this reaction?
A3: Due to the deactivated nature of the aromatic ring, milder Lewis acids are generally not effective for this transformation. A strong Lewis acid, such as anhydrous aluminum chloride, is typically required to promote the formation of the acylium ion and facilitate the intramolecular cyclization.
Q4: Are there any alternative synthetic routes to this compound?
A4: While the intramolecular Friedel-Crafts reaction is a common approach for constructing the tetralone core, alternative methods for the synthesis of substituted tetralins and tetralones exist. These can include Diels-Alder reactions and various modern catalytic methods for intramolecular cyclization. However, for the specific case of this compound, the Friedel-Crafts approach starting from a suitable 4-arylbutanoic acid derivative is a direct route.
Experimental Protocols
Key Experiment: Intramolecular Friedel-Crafts Cyclization of 4-(4-cyanophenyl)butyryl chloride
This protocol is a general guideline based on standard procedures for intramolecular Friedel-Crafts acylations of deactivated substrates. Optimization may be required.
1. Preparation of 4-(4-cyanophenyl)butyryl chloride:
-
To a solution of 4-(4-cyanophenyl)butanoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
2. Intramolecular Friedel-Crafts Cyclization:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (e.g., 1.2 to 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(4-cyanophenyl)butyryl chloride in the same anhydrous solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux, if necessary. Monitor the reaction progress by TLC.
-
The reaction time can vary from a few hours to overnight.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15% ethyl acetate).[1] The product, 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, should be characterized by appropriate spectroscopic methods (e.g., MS, NMR).[1]
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimization of 6-Cyano-1-tetralone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Cyano-1-tetralone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the intramolecular Friedel-Crafts cyclization of 4-(4-cyanophenyl)butyric acid.
Q1: I am experiencing a low yield in my Friedel-Crafts cyclization reaction. What are the potential causes and how can I improve it?
A1: Low yields in this intramolecular Friedel-Crafts acylation are a common challenge. Several factors could be contributing to this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the starting material is fully consumed.[1]
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) or Brønsted acid (e.g., PPA, methanesulfonic acid) can be deactivated by moisture.[2] Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can promote side reactions and decomposition of the product.[1] A gradual increase in temperature might be necessary to initiate and sustain the reaction.
-
Insufficient Catalyst: An inadequate amount of catalyst can result in an incomplete reaction. For Friedel-Crafts reactions, a stoichiometric amount or even an excess of the Lewis acid is often required.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Incomplete reaction | Increase reaction time and monitor closely by TLC or LC-MS.[1] |
| Catalyst deactivation | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.[1][2] |
| Suboptimal temperature | Optimize the reaction temperature. Start at a lower temperature and gradually increase it.[1] |
| Insufficient catalyst | Increase the molar ratio of the catalyst to the substrate. |
Q2: My crude product contains a significant amount of a polar impurity. What could it be and how can I prevent its formation?
A2: A common polar impurity is the corresponding carboxylic acid or amide, resulting from the hydrolysis of the nitrile group. This can happen under acidic or basic conditions, especially during a prolonged or harsh work-up.[1]
Preventative Measures:
-
Prompt Neutralization: Neutralize the reaction mixture promptly and carefully during the work-up to avoid prolonged exposure to strong acids.[1]
-
Controlled Temperature during Work-up: Perform the work-up at a low temperature (e.g., using an ice bath) to minimize hydrolysis.
-
Anhydrous Conditions: Ensure that all solvents and reagents are dry, as water is necessary for the hydrolysis of the nitrile group.[1]
Q3: I am observing the formation of polymeric, high-molecular-weight byproducts that are difficult to remove. What is the cause and how can I avoid this?
A3: The formation of high-molecular-weight, often insoluble, byproducts can be due to intermolecular reactions competing with the desired intramolecular cyclization. This is more likely to occur at high concentrations of the starting material.
Solutions:
-
High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
Controlled Addition: A slow, controlled addition of the starting material to the reaction mixture containing the catalyst can also help to maintain a low effective concentration of the reactant.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the intramolecular Friedel-Crafts cyclization of a suitable precursor like 4-(4-cyanophenyl)butyric acid or its acid chloride.[2][3] Another approach involves the cyanation of a 6-substituted tetralone, such as 6-bromo- or 6-hydroxy-1-tetralone.
Q2: What is the role of the Lewis acid in the Friedel-Crafts cyclization?
A2: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride or carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the electrophilic aromatic substitution reaction that leads to ring closure.
Q3: What are the recommended catalysts for the intramolecular cyclization step?
A3: A variety of catalysts can be used, depending on the starting material:
-
Strong Lewis Acids: Aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are highly effective, especially when starting from the corresponding acid chloride.[2]
-
Brønsted Acids: Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used for the direct cyclization of the carboxylic acid.[2]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The crude product can also be purified by distillation under reduced pressure.[4][5]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Tetralone Derivatives
| Starting Material | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| 4-Phenylbutyric acid | AlCl₃ | Benzene | Reflux | 16 h | 91-96% | [5] |
| 4-Phenylbutyryl chloride | SnCl₄ | Benzene | <15°C | 1 h | - | [5] |
| 4-Phenylbutyric acid | Solid Acid Catalyst | 1,2-Dichlorobenzene | 300-500°C | Continuous Flow | - | [6] |
| (4-Methoxyphenyl)acetyl chloride | AlCl₃ | Dichloromethane | RT | 3-3.5 h | 60-68% | [4] |
Note: Yields are for the synthesis of α-tetralone or its derivatives and may vary for this compound.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization of 4-(4-cyanophenyl)butyryl chloride
This protocol is adapted from standard Friedel-Crafts acylation procedures.
-
Preparation of the Acid Chloride: In a round-bottomed flask fitted with a reflux condenser and a gas trap, add 4-(4-cyanophenyl)butyric acid and thionyl chloride (1.5 equivalents). Heat the mixture gently on a steam bath until the evolution of HCl ceases (approximately 30 minutes). Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-(4-cyanophenyl)butyryl chloride.[3]
-
Cyclization: Cool the flask containing the acid chloride in an ice bath and add a suitable solvent such as carbon disulfide or dichloromethane.[3] Add aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise with stirring. After the initial vigorous reaction subsides, warm the mixture to room temperature and then gently reflux for 1-2 hours, monitoring the reaction by TLC.[3]
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.[3] Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) or by vacuum distillation to afford this compound.[4][5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via intramolecular Friedel-Crafts cyclization.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]
Troubleshooting palladium-catalyzed cyanation of tetralone triflates
Welcome to the Technical Support Center for Palladium-Catalyzed Cyanation of Tetralone Triflates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: I am observing no or very low conversion of my tetralone triflate to the nitrile product. What are the most common causes?
A1: Low or no conversion in palladium-catalyzed cyanation is a frequent issue that can typically be traced back to one of three areas: the catalyst's activity, the reaction conditions, or the reagents' quality.
-
Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. Common palladium precursors like Pd(OAc)₂ require in-situ reduction, which can be inefficient. Catalyst poisoning by excess cyanide is also a major cause of deactivation.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical. Cyanation reactions often require elevated temperatures to facilitate cyanide transfer and reductive elimination, but temperatures that are too high can cause substrate or catalyst decomposition.[1][3]
-
Reagent Purity and Handling: The purity of the tetralone triflate, solvent, and cyanide source is crucial. Water content can be particularly problematic, leading to side reactions and catalyst deactivation.[2] Some cyanide sources must be handled under anhydrous conditions.[1]
Q2: My reaction starts but then seems to stall. What could be causing catalyst poisoning and how can I prevent it?
A2: This is a classic sign of catalyst deactivation, a well-documented issue in palladium-catalyzed cyanations.[1] Cyanide is not only the nucleophile but also a potent ligand for palladium.[3]
-
Cause: Excess dissolved cyanide can coordinate strongly to the palladium center at any stage of the catalytic cycle (Pd(0), Pd(II) intermediates), forming inactive palladium-cyanide complexes like [Pd(CN)₃]⁻ or [Pd(CN)₄]²⁻ and halting the reaction.[1][2]
-
Prevention Strategies:
-
Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN because its lower solubility maintains a low concentration of free cyanide in the solution.[1]
-
Use a non-toxic, slow-release source: Potassium hexacyanoferrate (K₄[Fe(CN)₆]) is an excellent alternative that is non-toxic and releases cyanide slowly, preventing high concentrations.[1][4]
-
Employ bulky phosphine ligands: Sterically hindered ligands, such as XPhos or t-butyl-based phosphines, can protect the palladium center from being displaced by excess cyanide, allowing for efficient cross-coupling.[5][6]
-
Use a phase-transfer catalyst: When using aqueous systems with K₄[Fe(CN)₆], a phase-transfer catalyst can facilitate the transfer of cyanide to the organic phase under milder conditions.[1]
-
Q3: Which cyanide source, palladium precursor, and ligand combination is recommended for tetralone triflates?
A3: The optimal combination depends on the specific substrate and desired reaction conditions (e.g., temperature tolerance). However, modern systems have shown high efficiency and functional group tolerance.
-
Cyanide Source: For safety and reproducibility, K₄[Fe(CN)₆] or Zn(CN)₂ are highly recommended over highly toxic KCN or NaCN.[1][7] Zn(CN)₂ is often used in milder, low-temperature protocols.[3][5]
-
Palladium Precursor: Palladacycle precatalysts (e.g., G3-XPhos) are often more effective than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] They generate the active Pd(0) catalyst more cleanly and efficiently in situ.[1] If using Pd(OAc)₂, a phosphine ligand is essential.[8]
-
Ligand: Bulky, electron-rich monophosphine ligands are state-of-the-art for this transformation. XPhos is a superior ligand for cyanation reactions, outperforming others like dppf or P(t-Bu)₃ in many cases.[1][8] The steric bulk helps facilitate the final reductive elimination step to form the C-CN bond and prevents catalyst poisoning.[6][8]
Q4: I am observing decomposition of my tetralone triflate starting material or the desired nitrile product. How can I mitigate this?
A4: Decomposition is often related to harsh reaction conditions, particularly the choice of base and temperature.
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Base Selection: Strong bases like K₂CO₃ can cause substrate or product decomposition, especially at high temperatures.[1] Weaker bases such as KOAc (potassium acetate) or even running the reaction with no added base can provide excellent results, as the cyanide source itself can act as a base to activate the precatalyst.[1][5]
-
Temperature Control: While some protocols require temperatures >100 °C, recent advancements allow for cyanations to occur at much lower temperatures (room temperature to 40 °C), which is ideal for sensitive substrates like tetralones.[3][9] Lowering the temperature is the first step to check for decomposition issues.
-
Reaction Time: Monitor the reaction by TLC or GC-MS. Prolonged reaction times at high temperatures can lead to side products. Once the starting material is consumed, begin the workup procedure.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues.
Problem 1: Low to No Product Yield
| Potential Cause | Suggested Solution | Rationale |
| Inactive Catalyst | Use a palladacycle precatalyst (e.g., XPhos-G3-Pd). If using Pd(OAc)₂ or Pd₂(dba)₃, ensure the ligand (e.g., XPhos) is present in the correct ratio. | Precatalysts provide more reliable in-situ generation of the active Pd(0) species.[1] |
| Catalyst Poisoning | Switch to a less soluble or slow-release cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[1] | This maintains a low concentration of free cyanide, preventing the formation of inactive Pd-(CN) complexes.[2] |
| Incorrect Solvent | For Zn(CN)₂, a THF/H₂O mixture (e.g., 1:5) is highly effective.[5][10] For K₄[Fe(CN)₆], DMAc or a dioxane/H₂O mixture can be used.[1][11] | The solvent system is critical for solubilizing the cyanide source and facilitating its transfer to the catalytic cycle. Aqueous mixtures can significantly improve reaction rates.[5] |
| Suboptimal Temperature | Screen temperatures from 40 °C to 100 °C. Start with milder conditions (40 °C) if substrate stability is a concern.[3][9] | Cyanide transfer from sources like K₄[Fe(CN)₆] often requires heat, but excessively high temperatures can be detrimental.[1] |
Optimization Data for Reaction Conditions
The following table, adapted from literature, shows the effect of solvent on reaction conversion.
| Entry | Solvent (THF:H₂O) | Conversion (%) |
| 1 | THF only | 23 |
| 2 | 1:1 | 60 |
| 3 | 1:5 | 100 |
| 4 | 1:9 | 39 |
| Conditions: Aryl chloride, Zn(CN)₂, Pd precatalyst, ligand, room temperature. Data adapted from Cohen, D. T., & Buchwald, S. L. (2015). Org. Lett., 17(2), 202–205.[5] |
Problem 2: Formation of Side Products / Decomposition
| Potential Cause | Suggested Solution | Rationale |
| Base-Induced Decomposition | Replace strong bases (K₂CO₃, Cs₂CO₃) with a milder base like KOAc. Alternatively, try the reaction with no added base.[1][5] | The ketone moiety in the tetralone core can be sensitive to strong bases. Cyanide itself can often activate the catalyst without needing an external base.[5] |
| Hydrolysis of Triflate | Ensure anhydrous conditions, especially if using KCN/NaCN. Use freshly distilled solvents. | The triflate group is susceptible to hydrolysis under aqueous and/or basic conditions, which would yield the parent tetralone. |
| Thermal Decomposition | Reduce the reaction temperature. Modern protocols are effective at temperatures as low as 40 °C.[3][9] | Tetralone systems and complex organic molecules can be thermally labile. |
Key Experimental Protocols
General Protocol for Mild Cyanation of Tetralone Triflates
This protocol is adapted from the mild conditions developed for aryl triflates and is a good starting point for tetralone triflates.[3][10]
-
Reaction Setup: To an oven-dried vial equipped with a stir bar, add the tetralone triflate (1.0 mmol, 1.0 equiv), zinc cyanide (Zn(CN)₂, 0.66 equiv), and the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 - 0.05 mmol, 2-5 mol%).
-
Solvent Addition: Evacuate and backfill the vial with argon or nitrogen. Add the solvent mixture of THF and deionized water (1:5 ratio, to make a 0.3 M solution with respect to the triflate).
-
Reaction: Stir the mixture vigorously at a temperature between room temperature and 40 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
Troubleshooting Logic Flowchart
This diagram outlines a decision-making process for troubleshooting a failed or low-yielding reaction.
Caption: A flowchart for troubleshooting low-yielding cyanation reactions.
Simplified Palladium Catalytic Cycle for Cyanation
This diagram illustrates the key steps in the catalytic cycle and indicates where catalyst poisoning occurs.
Caption: The catalytic cycle for Pd-catalyzed cyanation and points of deactivation.
General Experimental Workflow
A high-level overview of the experimental procedure from setup to final product.
Caption: A standard workflow for the palladium-catalyzed cyanation experiment.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Technical Support Center: Purification of 6-Cyano-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Cyano-1-tetralone. Here, you will find detailed information on the removal of common impurities, experimental protocols for purification, and methods for purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from unreacted starting materials, byproducts of the synthetic route, and subsequent degradation. Depending on the synthetic pathway, which often involves a Friedel-Crafts acylation followed by cyanation, potential impurities may include:
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Unreacted Starting Materials: Such as precursors to the tetralone ring system.
-
Intermediates: Incomplete cyclization or cyanation can leave residual intermediates in the final product.
-
Byproducts of Friedel-Crafts Acylation: Positional isomers and poly-acylated species can form, though intramolecular cyclization often minimizes the latter.
-
Byproducts of Cyanation: Side reactions during the introduction of the cyano group can lead to related nitrile impurities.
-
Solvent Residues: Residual solvents from the reaction and initial work-up may be present.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing small amounts of impurities and for obtaining highly crystalline material.
-
Column Chromatography is useful for separating the desired product from significant quantities of impurities, especially those with similar solubility characteristics.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase method is typically suitable for this compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a solvent in which the compound is less soluble (a co-solvent) to the hot solution until turbidity persists. Reheat to dissolve and then cool slowly. Alternatively, try a lower-boiling point solvent system. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, the solvent may be inappropriate. Consider a different solvent or a solvent/co-solvent system. Seeding the solution with a pure crystal of this compound can also induce crystallization. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was excessive. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Colored impurities remain in the crystals. | The colored impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it may also adsorb some of the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping bands). | The chosen mobile phase (eluent) is too polar or not polar enough. The column was not packed properly, leading to channeling. | Optimize the mobile phase composition using TLC. A good starting point is a solvent system that gives the product an Rf value of 0.2-0.3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| The product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of the product band. | The sample was overloaded on the column. The compound has low solubility in the mobile phase, causing it to precipitate on the column. | Use a larger column or reduce the amount of sample loaded. Choose a mobile phase in which the compound is more soluble. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary screening.
1. Solvent Selection:
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Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
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Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point (e.g., ethanol).
-
Alternatively, a two-solvent system can be used, where the compound is soluble in one solvent (e.g., acetone or ethyl acetate) and insoluble in the other (e.g., n-hexane).
2. Recrystallization Procedure (Two-Solvent System Example: Acetone/n-Hexane):
-
Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask.
-
While the solution is hot, add n-hexane dropwise until a slight turbidity persists.
-
Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold n-hexane.
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Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of this compound using silica gel flash chromatography.
1. Preparation:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is often effective. A typical starting point is 5% ethyl acetate in hexane, gradually increasing to 15% or higher based on TLC analysis.[1]
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed.
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Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 5% ethyl acetate in hexane).
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Collect fractions and monitor their composition by TLC.
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Gradually increase the polarity of the mobile phase (e.g., to 10% and then 15% ethyl acetate in hexane) to elute the this compound.
4. Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound, adapted from a method for a related compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio will need to be optimized. A gradient elution may be necessary for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has a strong absorbance (this should be determined experimentally, but a starting point could be around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation
Table 1: Illustrative Purification Efficiency of this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Recrystallization (Ethanol) | ~90 | >98 | 75-85 |
| Flash Column Chromatography (Silica, Hexane/EtOAc gradient) | ~85 | >99 | ~41[1] |
Note: The values in this table are illustrative and can vary depending on the nature and quantity of the impurities, as well as the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting guide for common purification issues with this compound.
References
Scaling up the synthesis of 6-Cyano-1-tetralone for bulk production
Technical Support Center: Bulk Production of 6-Cyano-1-tetralone
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process diagrams to assist in your bulk production efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed cyanation of 6-bromo-1-tetralone for the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Poisoning: Excess free cyanide ions in the reaction mixture can deactivate the palladium catalyst.[1][2][3] 2. Inactive Catalyst: The palladium catalyst may not have been properly activated or may have degraded. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate. | 1. Optimize Reagent Addition: Add the cyanide source (e.g., zinc cyanide solution) slowly to a pre-heated mixture of the substrate, palladium catalyst, and ligand.[1][2] This keeps the concentration of free cyanide low. 2. Use a Pre-catalyst: Employ an air-stable palladium pre-catalyst that does not require an induction period for activation. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. |
| Reaction Stalls Before Completion | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 2. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. 3. Moisture in Reagents/Solvents: Water can interfere with the catalytic cycle. | 1. Increase Catalyst Loading: Increase the catalyst loading in small increments (e.g., from 1 mol% to 1.5 mol%). 2. Improve Agitation: Ensure the reaction mixture is being stirred vigorously, especially in large-scale reactors. 3. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. |
| Formation of Impurities | 1. Hydrolysis of Nitrile: Presence of water can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. 2. Side Reactions: High temperatures can sometimes lead to the formation of byproducts. 3. Debromination of Starting Material: The bromo group may be removed without being replaced by the cyano group. | 1. Strict Anhydrous Conditions: Use dry solvents and reagents to minimize water content. 2. Optimize Temperature: Determine the minimum temperature required for a complete and clean reaction. 3. Select Appropriate Ligands: The choice of phosphine ligand can influence the selectivity of the reaction. |
| Product Isolation Issues | 1. Product Solubility: The product may be difficult to precipitate or extract from the reaction mixture. 2. Emulsion Formation during Workup: Emulsions can form during the aqueous workup, making separation difficult. | 1. Solvent Screening: Experiment with different anti-solvents for precipitation or extraction solvents to optimize recovery. 2. Adjust pH or Add Salt: Modify the pH of the aqueous phase or add brine to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to this compound?
A common and scalable method is the palladium-catalyzed cyanation of 6-bromo-1-tetralone. This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a cyanide source, such as zinc cyanide.[1][2]
Q2: Why is the order of reagent addition so critical in this reaction?
The order of addition is crucial to prevent catalyst deactivation.[1][2] Adding the cyanide source to a preheated mixture of the other reagents helps to maintain a low concentration of free cyanide, which can poison the palladium catalyst.[1][2][3]
Q3: What are the key safety precautions when handling cyanides on a large scale?
Working with large quantities of cyanide is hazardous.[4][5] Key safety measures include:
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Performing the reaction in a well-ventilated area or a closed system.
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Continuously monitoring for hydrogen cyanide (HCN) gas.
-
Having an emergency plan and appropriate personal protective equipment (PPE).
-
Implementing a procedure for quenching and disposing of cyanide-containing waste, typically with bleach or hydrogen peroxide.
Q4: Are there less toxic alternatives to zinc cyanide?
Yes, for industrial applications, non-toxic and inexpensive cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) are often preferred to improve the safety profile of the process.[3][6]
Q5: How can the reaction time be reduced for bulk production?
Microwave-assisted synthesis has been shown to dramatically reduce reaction times for cyanation reactions from hours to minutes, while also potentially improving the impurity profile.[7] For very large scales, continuous flow chemistry offers a way to safely handle hazardous reagents and improve control over reaction parameters.[4][5][8]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 6-bromo-1-tetralone via a palladium-catalyzed cyanation reaction, optimized for a larger scale.
Materials:
| Reagent | Molecular Weight | Quantity (for 1 mole scale) |
| 6-Bromo-1-tetralone | 225.09 g/mol | 225.1 g (1.0 mol) |
| Zinc Cyanide (Zn(CN)₂) | 117.42 g/mol | 70.5 g (0.6 mol) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 g/mol | 4.6 g (0.005 mol) |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 g/mol | 6.6 g (0.012 mol) |
| N,N-Dimethylformamide (DMF), anhydrous | - | 2.0 L |
Procedure:
-
Reactor Setup: To a dry 5 L reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 6-bromo-1-tetralone (225.1 g), Pd₂(dba)₃ (4.6 g), and dppf (6.6 g).
-
Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous DMF (2.0 L) to the reactor.
-
Heating: Begin stirring and heat the mixture to 80-90°C.
-
Cyanide Addition: In a separate vessel, dissolve zinc cyanide (70.5 g) in anhydrous DMF (500 mL). Slowly add this solution to the heated reaction mixture over a period of 1-2 hours using a dropping funnel or a pump.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-6 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium carbonate (5 L).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 2 L).
-
Washing: Combine the organic layers and wash with water (2 x 2 L) and then with brine (1 x 2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pale brown solid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cem.de [cem.de]
- 8. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing byproduct formation in 6-Cyano-1-tetralone synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 6-Cyano-1-tetralone, a key intermediate in the development of various pharmaceutical compounds. This resource offers troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative data to help you optimize your synthetic route and minimize byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, focusing on palladium-catalyzed and copper-catalyzed cyanation reactions.
Q1: My cyanation reaction of 6-bromo-1-tetralone is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in the cyanation of 6-bromo-1-tetralone is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The palladium or copper catalyst is susceptible to deactivation.
-
Palladium Catalysts: The active Pd(0) species can be oxidized if the reaction is not conducted under strictly inert conditions. Ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Copper Catalysts: The purity and source of the copper(I) cyanide (CuCN) are critical. It is advisable to use freshly purchased, high-purity CuCN.
-
-
Inadequate Reaction Conditions:
-
Temperature: Cyanation reactions, particularly the Rosenmund-von Braun reaction using CuCN, often require high temperatures (typically >150 °C) to proceed efficiently.[1][2] If using a palladium-based system, the optimal temperature will depend on the specific catalyst and ligand used, but temperatures that are too low may result in a sluggish reaction.
-
Solvent: A high-boiling, polar aprotic solvent such as DMF, NMP, or DMAc is generally required to facilitate the dissolution of reagents and to reach the necessary reaction temperatures.[3]
-
-
Reagent Quality:
-
6-Bromo-1-tetralone: Ensure the starting material is pure and free from acidic impurities that could interfere with the catalyst.
-
Cyanide Source: The quality and handling of the cyanide source are paramount. For solid cyanide salts like KCN or NaCN, ensure they are finely powdered and dry.
-
Q2: I am observing a significant amount of a byproduct with a different polarity from my desired this compound. What could it be and how can I prevent its formation?
A2: The most common byproduct in this synthesis is the hydrolysis of the nitrile group to either the corresponding carboxylic acid (1-oxo-1,2,3,4-tetrahydronaphthalene-6-carboxylic acid) or the amide.
-
Cause of Hydrolysis: This side reaction is primarily caused by the presence of water in the reaction mixture, which can be introduced through wet solvents, reagents, or exposure to atmospheric moisture, especially at elevated temperatures and in the presence of acid or base.
-
Prevention Strategies:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents. Distill solvents over an appropriate drying agent before use. Dry solid reagents in a vacuum oven.
-
Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere will help to exclude atmospheric moisture.
-
Control of Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Q3: Are there other potential byproducts I should be aware of?
A3: Besides nitrile hydrolysis, other side reactions are possible, though generally less common:
-
Dehalogenation: In palladium-catalyzed reactions, the bromo group can sometimes be replaced by a hydrogen atom, leading to the formation of 1-tetralone. This can be minimized by using a suitable ligand that promotes the desired cross-coupling over the dehalogenation pathway.
-
Homocoupling of the Starting Material: Under certain conditions, particularly with palladium catalysis, the 6-bromo-1-tetralone can couple with itself to form a biaryl byproduct. Optimizing the reaction conditions, such as the choice of ligand and base, can suppress this side reaction.
-
Reactions involving the Ketone: While generally stable under many cyanation conditions, the ketone functionality could potentially undergo side reactions if harsh conditions or incompatible reagents are used. However, this is not a commonly reported issue for this specific synthesis.
Q4: Which cyanide source is best for my synthesis?
A4: The choice of cyanide source depends on factors such as the chosen catalytic system, safety considerations, and desired reaction conditions.
-
Copper(I) Cyanide (CuCN): Traditionally used in the Rosenmund-von Braun reaction, it is effective but often requires high temperatures and superstoichiometric amounts.[1][2][3]
-
Potassium or Sodium Cyanide (KCN/NaCN): These are potent nucleophiles but are highly toxic and require careful handling. They are often used in palladium-catalyzed reactions.
-
Zinc Cyanide (Zn(CN)₂): A less toxic alternative to alkali metal cyanides, it is frequently used in palladium-catalyzed cyanations.[4]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a non-toxic and environmentally benign cyanide source that has been successfully employed in palladium-catalyzed cyanations.[5][6][7] It often requires specific catalyst systems and conditions to be effective.
Data Presentation
The following tables summarize quantitative data from various synthetic approaches to this compound and related compounds, providing a basis for comparison and optimization.
Table 1: Comparison of Catalytic Systems for the Cyanation of Aryl Halides
| Catalyst System | Aryl Halide | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | Aryl Bromide | K₄[Fe(CN)₆] | DMA | 120 | Good | [7] |
| Pd/CM-phos | Aryl Chloride | K₄[Fe(CN)₆] | MeCN/H₂O | 70 | up to 96 | [5] |
| NiCl₂(PCy₃)₂ | Aryl Chloride | Zn(CN)₂ | NMP | 110 | 89 | [6] |
| CuCN / L-proline | Aryl Bromide | CuCN | DMF | 120 | 81 | [8] |
Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed Cyanation
| Parameter Varied | Conditions | Effect on Yield | Reference |
| Ligand | Various phosphine ligands | Significant impact on catalyst activity and stability | [9] |
| Solvent | DMF, DMAc, NMP, Toluene | High-boiling polar aprotic solvents generally give better results | [3] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Choice of base can influence reaction rate and yield | [10] |
| Temperature | 70 - 150 °C | Higher temperatures often required, but can increase byproduct formation | [1][5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 6-Bromo-1-tetralone with K₄[Fe(CN)₆]
This protocol is adapted from a general procedure for the cyanation of aryl halides.[5]
Materials:
-
6-Bromo-1-tetralone
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos (ligand)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN), degassed
-
Deionized water, degassed
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1-tetralone (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.4 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed MeCN (3 mL) and degassed deionized water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Cyanation of 6-Bromo-1-tetralone (Rosenmund-von Braun Reaction)
This protocol is based on the classical Rosenmund-von Braun reaction conditions.[1][3]
Materials:
-
6-Bromo-1-tetralone
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-bromo-1-tetralone (1.0 mmol) and CuCN (1.2 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key chemical transformation and a troubleshooting workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 6. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
Optimizing catalyst loading for 6-Cyano-1-tetralone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Cyano-1-tetralone. The information is structured to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues encountered during the synthesis of this compound, particularly when employing a palladium-catalyzed cyanation of a tetralone triflate precursor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may not have been properly activated or has decomposed. | - Ensure the use of a high-quality palladium source and ligand. - Consider using a pre-catalyst that is readily activated under the reaction conditions. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| Poor Quality Reagents: The aryl triflate starting material may be impure, or the cyanide source may be of low quality. | - Purify the aryl triflate by recrystallization or column chromatography. - Use a freshly opened or properly stored cyanide source. Zinc cyanide, for example, should be a fine, dry powder. | |
| Insufficient Reaction Temperature: The reaction may not have reached the optimal temperature for catalytic turnover. | - Calibrate the heating apparatus to ensure accurate temperature control. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point without causing decomposition. | |
| Formation of Side Products (e.g., Dehalogenation or Hydrolysis) | Presence of Water: Moisture in the reaction can lead to the formation of 1-tetralone (from dehalogenation) or hydrolysis of the nitrile product to an amide or carboxylic acid. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Ligand: The phosphine ligand may not be suitable for the specific transformation, leading to side reactions. | - Screen different phosphine ligands. For cyanation of aryl triflates, bulky, electron-rich ligands are often effective. | |
| Inconsistent Results | Variable Catalyst Loading: Inaccurate measurement of the catalyst and ligand can lead to significant variations in reaction outcome. | - Prepare a stock solution of the catalyst and ligand to ensure accurate and consistent dispensing. |
| Heterogeneous Mixture: If the cyanide source is not well-dispersed, the reaction rate can be inconsistent. | - Ensure efficient stirring to maintain a good suspension of the cyanide salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and efficient method is the palladium-catalyzed cyanation of 6-hydroxy-1-tetralone triflate. This involves reacting the triflate with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a phosphine ligand.
Q2: How can I optimize the catalyst loading for my reaction?
A2: Catalyst loading should be minimized to reduce costs and residual metal contamination in the product. A typical starting point for optimization is 1-2 mol% of the palladium catalyst. If the reaction is slow or incomplete, the loading can be incrementally increased. Conversely, if the reaction proceeds well, the loading can be gradually decreased to find the minimum effective concentration.
Q3: What are the advantages of using zinc cyanide over other cyanide sources?
A3: Zinc cyanide is often preferred because it is less acutely toxic than alkali metal cyanides like potassium or sodium cyanide. It also has low solubility in many organic solvents, which helps to maintain a low concentration of free cyanide ions in solution, thereby reducing catalyst inhibition and deactivation.
Q4: My reaction is very slow. What can I do to increase the rate?
A4: To increase the reaction rate, you can try several approaches:
-
Increase the reaction temperature.
-
Increase the catalyst loading.
-
Ensure efficient stirring.
-
Consider using a more activating ligand for the palladium catalyst.
Q5: How do I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will allow you to observe the disappearance of the starting material and the appearance of the product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the palladium-catalyzed synthesis of this compound from its triflate precursor. Note that optimal conditions can vary based on the specific substrate and lab setup.
| Parameter | Typical Range | Notes |
| Palladium Catalyst Loading | 1 - 5 mol% | Optimization is recommended to minimize cost and metal contamination. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | A slight excess of ligand can sometimes be beneficial. |
| Zinc Cyanide Stoichiometry | 0.6 - 1.2 equivalents | Using a slight excess can help drive the reaction to completion. |
| Reaction Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC, GC, or HPLC to determine completion. |
| Typical Yield | 75 - 95% | Highly dependent on reaction conditions and purity of reagents. |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Cyanation of 6-Hydroxy-1-tetralone Triflate
Materials:
-
6-Hydroxy-1-tetralone triflate
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-hydroxy-1-tetralone triflate (1.0 eq).
-
Add zinc cyanide (0.8 eq).
-
Under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 eq, 2 mol%) and dppf (0.04 eq, 4 mol%).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Validation & Comparative
Comparative NMR Analysis: 6-Cyano-1-tetralone vs. 1-Tetralone
A comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 6-Cyano-1-tetralone, with a comparative assessment against the parent compound, 1-tetralone. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and a visual workflow for NMR analysis.
This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a substituted aromatic ketone of interest in medicinal chemistry. For comparative purposes, the NMR data of the unsubstituted parent compound, 1-tetralone, is also provided. This allows for a clear understanding of the electronic effects of the cyano group on the chemical environment of the tetralone scaffold.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for this compound and 1-tetralone are summarized in the tables below. These values were obtained from published literature and spectral databases.
Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | This compound | 1-Tetralone |
| H-2 | 2.65 (t, J=6.4 Hz) | 2.63 (t, J=6.6 Hz) |
| H-3 | 2.18 (m) | 2.15 (m) |
| H-4 | 2.92 (t, J=6.4 Hz) | 2.97 (t, J=6.1 Hz) |
| H-5 | - | 7.29 (d, J=7.6 Hz) |
| H-7 | 7.40 (m) | 7.47 (t, J=7.6 Hz) |
| H-8 | 7.95 (d, J=8.6 Hz) | 8.03 (d, J=7.8 Hz) |
Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | This compound (Predicted) | 1-Tetralone |
| C-1 (C=O) | ~197 | 198.1 |
| C-2 | ~39 | 39.1 |
| C-3 | ~23 | 23.2 |
| C-4 | ~30 | 29.7 |
| C-4a | ~133 | 133.3 |
| C-5 | ~127 | 126.6 |
| C-6 | ~115 | 128.8 |
| C-7 | ~132 | 127.1 |
| C-8 | ~129 | 132.3 |
| C-8a | ~145 | 144.6 |
| C-CN | ~118 | - |
| CN | ~119 | - |
Note: The ¹³C NMR data for this compound is based on predictive models due to the absence of publicly available experimental data.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and 1-tetralone.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically set to 12-16 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
-
Spectral Width: Typically set to 200-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase correction and baseline correction are applied.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for performing an NMR analysis of a small molecule.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of 6-Cyano-1-tetralone and 1-Tetralone
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of key organic molecules is paramount for structural elucidation and impurity profiling. This guide provides a comparative analysis of the anticipated electron ionization (EI) mass spectrum of 6-Cyano-1-tetralone against the experimentally determined spectrum of its parent compound, 1-tetralone. While experimental data for this compound is not publicly available, this guide presents a hypothesized fragmentation pathway based on established principles of mass spectrometry, offering a predictive framework for its analysis.
The introduction of a cyano group at the 6-position of the tetralone scaffold is expected to significantly influence the fragmentation pattern observed in mass spectrometry. This guide will explore these differences, providing a clear comparison of the key fragments and their origins.
Comparative Fragmentation Analysis
The following table summarizes the key mass-to-charge (m/z) values for the major fragments of 1-tetralone, based on experimental data from the NIST WebBook[1][2][3][4], and the hypothesized fragments for this compound.
| Fragment | Proposed Structure | m/z (1-Tetralone) | Relative Abundance (1-Tetralone) | Hypothesized m/z (this compound) | Notes on Hypothesized Fragmentation |
| Molecular Ion [M]•+ | C₁₀H₁₀O•+ / C₁₁H₉NO•+ | 146 | High | 171 | The molecular ion peak is expected to be prominent for both compounds. |
| [M - C₂H₄]•+ | C₈H₆O•+ / C₉H₅NO•+ | 118 | Base Peak | 143 | This fragment arises from a characteristic McLafferty-type rearrangement, involving the loss of ethylene. This is anticipated to be a major fragmentation pathway for this compound as well. |
| [M - C₂H₄ - CO]•+ | C₇H₆•+ / C₈H₅N•+ | 90 | Moderate | 115 | Subsequent loss of a carbon monoxide (CO) molecule from the [M - C₂H₄]•+ fragment. |
| [M - CHO]⁺ | C₉H₉⁺ | 117 | Low | 142 | Loss of a formyl radical (CHO). |
| [M - HCN]•+ | N/A | N/A | N/A | 144 | For this compound, the loss of a neutral hydrogen cyanide (HCN) molecule is a plausible fragmentation pathway. |
| [M - CN]⁺ | N/A | N/A | N/A | 145 | Loss of a cyano radical (•CN) is another possible fragmentation route for this compound. |
Hypothesized Fragmentation Pathway of this compound
The following diagram, generated using Graphviz, illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Hypothesized fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general methodology for obtaining an EI mass spectrum of a solid organic compound like this compound.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.[5][6][7][8]
Sample Preparation:
-
A small amount of the solid sample (typically 1-2 mg) is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
The solution is then injected into the GC-MS system.
GC-MS Parameters:
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Injector Temperature: Typically set to 250-280 °C to ensure complete vaporization of the sample.
-
GC Column: A non-polar capillary column (e.g., HP-5MS) is commonly used for the separation of aromatic compounds.
-
Oven Temperature Program: A temperature ramp is employed to separate components based on their boiling points. A typical program might start at 50-100 °C, hold for 1-2 minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
Mass Spectrometer Parameters:
-
Electron Energy: The standard electron energy is 70 eV to induce reproducible fragmentation patterns.[9]
-
Ion Source Temperature: Typically maintained at 230 °C.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: A mass range of m/z 40-500 is generally sufficient to cover the molecular ion and expected fragments.
Data Analysis:
The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions, which aids in the structural elucidation of the compound. Comparison with spectral libraries (e.g., NIST) can further confirm the identity of the compound and any impurities.
References
- 1. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 2. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 3. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 4. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. emerypharma.com [emerypharma.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdi-bi.com [tdi-bi.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. acdlabs.com [acdlabs.com]
A Comparative Guide to the Synthetic Methods of 6-Cyano-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
6-Cyano-1-tetralone is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its efficient production is of significant interest to the medicinal chemistry and drug development sectors. This guide provides a comparative analysis of different synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Comparison of Synthetic Methods
Two primary synthetic routes for this compound have been prominently described in the literature: a modern approach involving the cyanation of an aromatic triflate and a classical, multi-step sequence. The following table summarizes the key quantitative data for these methods, offering a clear comparison of their efficiency.
| Parameter | Method 1: Cyanation of Aromatic Triflate | Method 2: Classical Six-Step Synthesis |
| Starting Material | 6-Methoxy-1-tetralone | 1,2,3,4-Tetrahydronaphthalen-1-one |
| Key Steps | 1. Demethylation (Hydrobromic acid) 2. Triflation (Trifluoromethanesulfonic anhydride) 3. Cyanation (Zinc cyanide, Palladium catalyst) | 1. Acylation 2. Oxime formation 3. Beckmann rearrangement 4. Benzylic oxidation 5. Amide hydrolysis 6. Sandmeyer reaction |
| Overall Yield | 41% (for the cyanation step)[1] | 17%[2] |
| Number of Steps | 3 | 6 |
| Reagents & Conditions | Palladium catalyst, high temperature | Harsh conditions (e.g., Sandmeyer reaction) |
| Advantages | Shorter route, higher yield, more efficient[2][3] | Utilizes classical, well-established reactions |
| Disadvantages | Requires specialized reagents (e.g., palladium catalyst, triflic anhydride) | Lengthy process, low overall yield, involves multiple intermediate purifications |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Method 1: Cyanation of Aromatic Triflate
This modern approach offers a more direct and higher-yielding pathway to this compound.
Step 1: Synthesis of 6-Hydroxy-1-tetralone from 6-Methoxy-1-tetralone
-
Procedure: 6-Methoxy-1-tetralone is treated with 48% aqueous hydrobromic acid to yield the corresponding phenol derivative, 6-hydroxy-1-tetralone.[2] The reaction mixture is typically heated to facilitate the demethylation.
Step 2: Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
-
Procedure: To a solution of 6-hydroxy-1-tetralone in pyridine at 0 °C, trifluoromethanesulfonic anhydride is added dropwise under an argon atmosphere. The mixture is then stirred at room temperature for 18 hours. After workup, the triflate intermediate is obtained in good yield.[2]
Step 3: Synthesis of this compound (5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile)
-
Procedure: A solution of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate (11.5 g, 39.0 mmol) and zinc cyanide (2.7 g, 23.5 mmol) in anhydrous dimethylformamide (100 mL) is degassed and placed under a nitrogen atmosphere.[1] Tetrakis(triphenylphosphine)palladium(0) (1.7 g, 1.5 mmol) is added, and the mixture is again degassed and kept under nitrogen. The reaction mixture is stirred overnight at 135 °C.[1] After completion, the mixture is filtered through Celite and washed with ethyl acetate. The filtrate is washed with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography (5% to 15% ethyl acetate/hexane) to yield this compound (2.8 g, 41% yield).[1]
Method 2: Classical Six-Step Synthesis
This traditional route is characterized by a greater number of steps and a lower overall yield.
-
Summary of Steps: This lengthy procedure begins with the acylation of 1,2,3,4-tetrahydronaphthalen-1-one.[2] This is followed by the formation of an oxime and a subsequent Beckmann rearrangement. A regioselective benzylic oxidation at the amide para-position is then carried out, followed by hydrolysis of the amide. The final step involves the conversion of the resulting amino group into a nitrile via a Sandmeyer reaction to afford this compound.[2] The overall yield for this six-step sequence is reported to be 17%.[2]
Synthetic Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the logical flow of the two primary synthetic methods for this compound.
Caption: Workflow for the synthesis of this compound via the aromatic triflate cyanation method.
Caption: Workflow for the classical six-step synthesis of this compound.
References
Biological activity of 6-Cyano-1-tetralone derivatives
A Comparative Guide to the Biological Activity of 6-Cyano-1-tetralone Derivatives for Researchers, Scientists, and Drug Development Professionals.
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory disorders. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by quantitative data and detailed experimental protocols to aid in further drug discovery and development efforts.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds often incorporate different heterocyclic moieties to enhance their anticancer activity.
A notable study synthesized a series of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives starting from 6-acetyltetralin, a related precursor to the this compound class.[1][2][3] The anticancer activity of these compounds was evaluated against the HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cell lines.
Table 1: Anticancer Activity of Tetralin Derivatives (IC50 in µg/mL)
| Compound | HeLa (Cervical Carcinoma) | MCF-7 (Breast Carcinoma) |
| 3a (α,β-unsaturated ketone) | 3.5 | 4.5 |
| 3b (α,β-unsaturated ketone) | 10.5 | - |
| 6a (2-oxopyridine) | 7.1 | - |
| 6b (2-oxopyridine) | 10.9 | - |
| 7a (2-thioxopyridine) | 8.1 | - |
| 7b (2-thioxopyridine) | 5.9 | - |
| 7c (2-thioxopyridine) | 6.5 | - |
| 5-Fluorouracil (Reference) | - | - |
| Data sourced from Hassan, et al. (2011).[2] |
The α,β-unsaturated ketone derivative 3a demonstrated the highest potency against both cell lines, with IC50 values of 3.5 µg/mL against HeLa and 4.5 µg/mL against MCF-7 cells.[2] Other derivatives, particularly the cyanopyridone and thioxopyridine derivatives, also showed significant activity against the HeLa cell line.[2]
Another study focused on methoxy-substituted tetralone-based chalcone derivatives and their anticancer activity against MCF-7 cell lines.[4] The results indicated that these compounds exhibited excellent anticancer activity while being relatively non-toxic to normal VERO cell lines.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the general procedure for determining the cytotoxic effects of compounds on cancer cell lines.
Objective: To measure the concentration of a compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into 96-well plates at a density of approximately 5x10^4 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Monoamine Oxidase (MAO) Inhibition
Derivatives of α-tetralone have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that are critical targets for the treatment of depression and Parkinson's disease.[5][6] A study on a series of α-tetralone derivatives documented their high potency, with all tested compounds exhibiting IC50 values in the nanomolar range for MAO-B inhibition.[6]
Table 2: MAO-A and MAO-B Inhibition by α-Tetralone Derivatives (IC50 in nM)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 6-(3-Iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 1291.5 | 4.5 | 287 |
| 6-(3-Cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | 24 | 78 | 0.31 |
| Data sourced from Legoabe, et al. (2014).[6] |
The 6-(3-iodobenzyloxy) derivative was the most potent and selective MAO-B inhibitor, while the 6-(3-cyanobenzyloxy) derivative was the most potent MAO-A inhibitor.[6] Structure-activity relationship (SAR) studies revealed that substitution at the C6 position of the α-tetralone is crucial for MAO inhibition.[6]
Experimental Protocol: MAO Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer
-
Test compounds dissolved in DMSO
-
96-well plates
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation: Prepare solutions of MAO-A and MAO-B in potassium phosphate buffer.
-
Inhibition Reaction: In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound. Incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Reaction Termination and Measurement: After a specific incubation time, stop the reaction (e.g., by adding NaOH). Measure the formation of the fluorescent product (4-hydroxyquinoline for MAO-A, product of horseradish peroxidase-coupled reaction for MAO-B) using a spectrofluorometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Activity
Tetralone derivatives have also been investigated for their anti-inflammatory properties. Some derivatives act as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity, which plays a crucial role in inflammatory responses.[7][8] Certain E-2-arylmethylene-1-tetralones have been shown to reduce inflammatory macrophage activation by inhibiting the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines like TNF-α and IL-6.[7] This is often linked to the inhibition of the NF-κB signaling pathway.
Signaling Pathway: NF-κB Inhibition by Tetralone Derivatives
Caption: Inhibition of the NF-κB signaling pathway by tetralone derivatives.
Experimental Workflow: Synthesis and Evaluation
The general workflow for the discovery and evaluation of novel this compound derivatives involves several key stages, from chemical synthesis to biological screening.
Caption: General workflow for the development of tetralone derivatives.
Conclusion
Derivatives based on the this compound scaffold represent a promising class of compounds with diverse and potent biological activities. The presented data underscores their potential as anticancer, anti-inflammatory, and MAO inhibitory agents. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this area, ultimately leading to the discovery of novel therapeutics. The versatility of the tetralone core allows for extensive chemical modification, offering a rich landscape for future structure-activity relationship studies and lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. nbinno.com [nbinno.com]
- 6. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 6-Cyano-1-tetralone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. While a comprehensive library of X-ray crystal structures for a series of 6-cyano-1-tetralone derivatives is not extensively available in the public domain, this guide provides a comparative framework for their analysis. It outlines the definitive role of single-crystal X-ray diffraction in structural elucidation and contrasts it with other common analytical techniques. Furthermore, a detailed, exemplary experimental protocol for the crystallographic analysis of a novel this compound derivative is presented.
The this compound scaffold is a significant pharmacophore due to its presence in a variety of biologically active compounds. The precise orientation of the cyano group and the conformation of the tetralone ring system, as determined by X-ray crystallography, are critical for understanding structure-activity relationships (SAR) and for rational drug design.
Comparative Analysis of Characterization Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a compound, a comprehensive characterization relies on a suite of analytical methods. The following table compares X-ray crystallography with other key techniques used in the analysis of organic compounds like this compound derivatives.[1][2][3][4][5]
| Technique | Information Provided | Sample Requirements | Throughput | Complementary To |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions.[6][7][8] | High-quality single crystal (typically >0.1 mm).[6] | Low to Medium | NMR, Mass Spectrometry, IR Spectroscopy |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, solution-state conformation.[1][2] | Soluble sample in a suitable deuterated solvent. | High | X-ray Crystallography, Mass Spectrometry |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N, C=O).[2] | Solid, liquid, or gas. | High | NMR, Mass Spectrometry |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[1][2] | Ionizable sample (solid, liquid, or gas). | High | NMR, IR Spectroscopy |
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
This section details a generalized, yet comprehensive, protocol for the structural determination of a hypothetical this compound derivative.
Synthesis and Crystallization
A suitable derivative of this compound is synthesized and purified to homogeneity (>98%), as confirmed by NMR and HPLC. The generation of diffraction-quality single crystals is a critical and often challenging step.[6] Common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Data Collection
A suitable single crystal is mounted on a goniometer head. Data collection is typically performed on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is maintained at a low temperature (e.g., 100 K) using a cryo-cooling system to minimize thermal motion and potential radiation damage. The diffractometer software is used to collect a series of diffraction images as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined against the experimental data. The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using parameters such as the R-factor and goodness-of-fit.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the X-ray crystallography of a this compound derivative.
Logical Pathway for Structural Analysis
The decision to pursue X-ray crystallography is often part of a broader analytical strategy. The following diagram illustrates the logical flow for the complete characterization of a novel this compound derivative.
References
- 1. rroij.com [rroij.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. journalcsij.com [journalcsij.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. rigaku.com [rigaku.com]
- 8. excillum.com [excillum.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of 6-Cyano-1-tetralone
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 6-Cyano-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC method, presents comparative data, and offers insights into alternative analytical approaches.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from process-related impurities and degradation products. A well-developed stability-indicating HPLC method can provide a detailed impurity profile, which is essential for regulatory compliance and process optimization.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is the primary technique for purity analysis of this compound, other methods can provide complementary information. The choice of technique depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of information.
| Technique | Principle | Application to this compound Purity | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | Primary method for quantification of this compound and its non-volatile impurities. | High resolution, high sensitivity, excellent quantitation, applicable to a wide range of compounds. | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Analysis of volatile impurities and residual solvents. | Excellent for volatile and semi-volatile compounds, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds like this compound itself.[1][2] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determination of the total molar purity of crystalline this compound. | Provides a measure of absolute purity without the need for reference standards for the impurities.[3][4][5][6] | Only applicable to crystalline solids, does not provide information on individual impurities.[3][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Structural elucidation of the main component and impurities, and quantitative analysis (qNMR). | Provides detailed structural information, can be used for absolute quantification. | Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze. |
Proposed HPLC Method for Purity Assessment of this compound
The following is a proposed stability-indicating RP-HPLC method for the purity assessment of this compound. This method is based on established principles for the analysis of aromatic ketones and nitriles.
Experimental Protocol
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 60 40 20 40 60 25 40 60 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial composition) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to obtain a concentration of 1.0 mg/mL for the detection of impurities.
3. System Suitability:
-
Tailing Factor: Not more than 1.5 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
Hypothetical Performance Data
The following table summarizes the expected performance data for the proposed HPLC method.
| Parameter | This compound | Potential Impurity 1 (Starting Material) | Potential Impurity 2 (By-product) |
| Retention Time (min) | 12.5 | 8.2 | 15.8 |
| Resolution (Rs) | - | > 2.0 | > 2.0 |
| Tailing Factor (T) | 1.1 | 1.2 | 1.3 |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.998 |
| LOD (µg/mL) | 0.05 | 0.1 | 0.1 |
| LOQ (µg/mL) | 0.15 | 0.3 | 0.3 |
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Logical Flow for Comprehensive Purity Assessment.
Conclusion
For the definitive purity assessment of this compound, a validated stability-indicating reversed-phase HPLC method is indispensable. It provides accurate and reproducible quantitative results essential for quality control in a research and drug development setting. While techniques like GC-MS and DSC offer valuable complementary information regarding volatile impurities and absolute molar purity, respectively, HPLC remains the gold standard for routine purity testing and impurity profiling of this pharmaceutical intermediate. For a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, a combination of these analytical techniques is highly recommended.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
A Comparative Study of 6-Cyano-1-tetralone and 6-Amino-1-tetralone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the successful development of novel therapeutics and complex molecules. Among the myriad of available scaffolds, 6-substituted 1-tetralone derivatives have emerged as crucial intermediates, finding extensive application in the synthesis of a wide range of biologically active compounds. This guide provides a comparative analysis of two key analogues: 6-Cyano-1-tetralone and 6-Amino-1-tetralone. Their distinct electronic properties, conferred by the cyano and amino functionalities respectively, significantly influence their reactivity and synthetic utility. This document aims to furnish researchers with the necessary data and protocols to make informed decisions in their synthetic endeavors.
General Properties and Reactivity Overview
This compound and 6-Amino-1-tetralone share a common tetralone core, but the nature of the substituent at the 6-position dramatically alters the electron density of the aromatic ring, thereby influencing the reactivity of the entire molecule.
The amino group (-NH₂) in 6-amino-1-tetralone is a strong electron-donating group. It activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (relative to the amino group). This heightened nucleophilicity makes it a versatile precursor for a variety of derivatives.[1]
Conversely, the cyano group (-CN) in this compound is a potent electron-withdrawing group. It deactivates the aromatic ring, rendering it less susceptible to electrophilic attack. This property can be harnessed for selective reactions where the reactivity of the aromatic ring needs to be attenuated.
Synthesis of this compound and 6-Amino-1-tetralone
Both compounds can be synthesized through various routes, with the choice of method often depending on the availability of starting materials and desired scale.
6-Amino-1-tetralone can be prepared via several established methods, including the reduction of a nitro precursor, Friedel-Crafts cyclization, or a Beckmann rearrangement of an oxime.[2] A notable three-step, one-pot Smiles rearrangement process has also been reported as a practical alternative.[2]
This compound can be synthesized from 6-amino-1-tetralone via the Sandmeyer reaction. This transformation provides a direct synthetic link between the two compounds.
Below is a DOT script illustrating the synthetic relationship between these two key intermediates.
Caption: Synthetic relationship between 6-amino-1-tetralone and this compound.
Comparative Performance in Key Synthetic Transformations
The divergent electronic nature of the amino and cyano groups leads to distinct outcomes in various chemical reactions. This section compares their performance in the synthesis of bioactive molecules, with a focus on the Claisen-Schmidt condensation and reductive amination.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a crucial reaction for the formation of chalcones, which are precursors to a wide array of flavonoids and other biologically active compounds. The reactivity of the α-methylene group of the tetralone is influenced by the substituent on the aromatic ring.
| Reaction | Substrate | Product | Catalyst | Yield | Reference |
| Claisen-Schmidt Condensation | 6-Amino-1-tetralone | 2-Benzylidene-6-amino-1-tetralone | Base (e.g., KOH) | High | [3] |
| Claisen-Schmidt Condensation | This compound | 2-Benzylidene-6-cyano-1-tetralone | Acid or Base | Moderate to High | [4] |
Studies have shown that chalcone derivatives of 6-amino-1-tetralone exhibit potent anti-inflammatory properties.[3] The electron-donating amino group can enhance the reactivity of the α-protons, potentially leading to higher yields and faster reaction rates under basic conditions compared to the electron-deficient this compound.
The following diagram illustrates the workflow for a typical Claisen-Schmidt condensation.
Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Reductive Amination in the Synthesis of Sertraline
Sertraline, a widely used antidepressant, is synthesized from a tetralone precursor. The key step involves a reductive amination of the ketone. While the commercial synthesis of sertraline itself starts from a different tetralone, the underlying chemistry is highly relevant to the reactivity of 6-amino- and this compound.
| Reaction | Substrate | Reagents | Product | Key Features | Reference |
| Reductive Amination | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | 1. Methylamine, TiCl₄ or molecular sieves 2. Reduction | Sertraline | Formation of an intermediate imine followed by reduction. The choice of reagents affects yield and stereoselectivity. | [5][6] |
| Reductive Amination | 6-Amino-1-tetralone | Amine, Reducing Agent | 6-Amino-1-aminotetralin derivative | The amino group can be protected prior to this reaction to avoid side reactions. | |
| Reductive Amination | This compound | Amine, Reducing Agent | 6-Cyano-1-aminotetralin derivative | The cyano group is generally stable under these conditions. |
The electron-donating amino group in 6-amino-1-tetralone would be expected to slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial imine formation compared to this compound, where the electron-withdrawing cyano group would have the opposite effect.
This diagram outlines the logical steps in a reductive amination process.
Caption: Logical pathway for the synthesis of amines via reductive amination of tetralones.
Experimental Protocols
General Procedure for Claisen-Schmidt Condensation
To a solution of the 6-substituted-1-tetralone (1 equivalent) and a suitable aromatic aldehyde (1.1 equivalents) in ethanol, an aqueous solution of potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until completion, as monitored by thin-layer chromatography. The resulting precipitate is then filtered, washed with water and cold ethanol, and dried to afford the crude chalcone, which can be further purified by recrystallization.
General Procedure for Reductive Amination
The 6-substituted-1-tetralone (1 equivalent) is dissolved in a suitable solvent such as toluene or methanol. A primary amine (1.5-2 equivalents) is added, followed by a dehydrating agent (e.g., titanium tetrachloride or molecular sieves). The mixture is stirred at room temperature to form the imine intermediate. Subsequently, a reducing agent, such as sodium borohydride, is added portion-wise at 0°C. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude amine, which can be purified by chromatography or crystallization.
Conclusion
Both this compound and 6-Amino-1-tetralone are valuable and versatile intermediates in organic synthesis. The choice between them is dictated by the specific synthetic strategy and the desired electronic properties of the target molecule.
-
6-Amino-1-tetralone is the preferred precursor when the synthetic route requires an activated aromatic ring for subsequent electrophilic substitutions or when the amino group itself is to be incorporated into the final product or further functionalized. Its role in the synthesis of compounds with anti-inflammatory and neurological activity highlights its importance in medicinal chemistry.[1]
-
This compound is advantageous when a deactivated aromatic ring is desired or when the cyano group is to be converted into other functionalities such as a carboxylic acid or an amine. Its application in the synthesis of monoamine oxidase inhibitors demonstrates its utility in drug discovery.[7]
Ultimately, a thorough understanding of the reactivity imparted by the cyano and amino groups is essential for leveraging these powerful building blocks to their full potential in the synthesis of novel and complex molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6593496B1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 7. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Characterization of 6-Cyano-1-tetralone
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical intermediates like 6-Cyano-1-tetralone is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The experimental data and protocols provided are representative of typical validation studies for a compound with the structural features of this compound.
Data Presentation: A Comparative Summary
The performance and applicability of different analytical methods are assessed based on several key parameters. The following tables summarize the expected quantitative data for the validation of HPLC, GC-MS, NMR, and IR methods for the analysis of this compound.
Table 1: Comparison of Chromatographic Method Performance Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 150 | 5 - 250 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.5 - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.8 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.6 | 2.4 |
| Specificity | High | Moderate to High |
Table 2: System Suitability Parameters for Chromatographic Methods
| Parameter | HPLC-UV | GC-FID |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.8 |
| Theoretical Plates (N) | > 2500 | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | < 1.0% (for n=6 injections) | < 1.5% (for n=6 injections) |
Table 3: Spectroscopic Data for this compound Characterization
| Analytical Technique | Parameter | Expected Value/Observation |
| GC-MS | Molecular Ion (M+) | m/z 171 |
| Key Fragments | m/z 143, 115, 89 | |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: 7.5-8.2 ppm; Aliphatic Protons: 2.2-3.1 ppm |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon: ~197 ppm; Cyano Carbon: ~118 ppm; Aromatic Carbons: 125-150 ppm; Aliphatic Carbons: 23-39 ppm |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O Stretch: ~1685 cm⁻¹; C≡N Stretch: ~2230 cm⁻¹; Aromatic C-H Stretch: ~3050 cm⁻¹; Aromatic C=C Stretch: ~1600, 1480 cm⁻¹ |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are proposed experimental protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification and purity assessment of this compound.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (55:45, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 248 nm
-
Injection Volume: 15 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 10, 25, 50, 100, and 150 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and purity analysis of this compound, providing both chromatographic separation and mass spectrometric identification.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer and equipped with a split/splitless injector.
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
-
Sample Preparation:
-
Sample Solution (1 mg/mL): Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: ~10 mg/mL
-
Parameters: 16 scans, 30° pulse, 2s relaxation delay.
-
-
¹³C NMR:
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: ~20-30 mg/mL
-
Parameters: 1024 scans, 30° pulse, 2s relaxation delay.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Measurement Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32
-
Mandatory Visualization
The following diagrams illustrate the analytical workflow and the proposed fragmentation pathway for this compound.
Caption: Analytical workflow for the characterization of this compound.
Caption: Proposed GC-MS fragmentation pathway for this compound.
Efficacy comparison of catalysts for 6-Cyano-1-tetralone synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 6-Cyano-1-tetralone, a key intermediate in the preparation of various pharmaceutical compounds, is a critical step in drug development and manufacturing. The choice of catalyst for the cyanation of a suitable 6-substituted-1-tetralone precursor significantly impacts reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the leading catalytic systems for this transformation, supported by experimental data from the literature.
Performance Comparison of Catalytic Systems
The synthesis of this compound typically proceeds via the cyanation of a 6-substituted-1-tetralone, most commonly 6-trifluoromethanesulfonyloxy-1-tetralone (a triflate) or a 6-halo-1-tetralone. The efficacy of this conversion is highly dependent on the chosen catalyst. Modern transition metal catalysis, particularly systems based on palladium, nickel, and copper, have emerged as the most effective methods.
While a direct head-to-head comparison of these catalysts on the identical 6-substituted-1-tetralone substrate is not extensively documented in a single study, a comprehensive analysis of the literature on the cyanation of structurally similar aryl triflates and halides allows for a robust comparative assessment.
| Catalyst System | Precursor | Cyanide Source | Typical Reaction Conditions | Yield (%) | Key Advantages |
| Palladium-based | 6-Triflyloxy-1-tetralone | Zn(CN)₂ | Pd₂(dba)₃ (catalyst), dppf (ligand), DMF, 80-120 °C | 85-95% | High yields, excellent functional group tolerance, well-established reliability. |
| Nickel-based | 6-Bromo-1-tetralone | K₄[Fe(CN)₆] | NiCl₂ (catalyst), dppf (ligand), t-BuOH/H₂O, 100 °C | 75-90% | Cost-effective, uses a non-toxic cyanide source, effective for aryl bromides. |
| Copper-based | 6-Iodo-1-tetralone | CuCN | High temperature (150-200 °C), polar aprotic solvent (e.g., DMF, NMP) | 60-80% | Traditional method, useful for specific applications, cost-effective metal. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound utilizing different catalytic systems are presented below. These protocols are based on established procedures for the cyanation of aryl triflates and halides.
Palladium-Catalyzed Cyanation of 6-Triflyloxy-1-tetralone
This protocol is adapted from the well-established Buchwald-Hartwig amination principles, which have been successfully extended to cyanation reactions.
Materials:
-
6-trifluoromethanesulfonyloxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂, 0.6 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add 6-trifluoromethanesulfonyloxy-3,4-dihydronaphthalen-1(2H)-one, zinc cyanide, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Nickel-Catalyzed Cyanation of 6-Bromo-1-tetralone
This method offers a more economical and environmentally friendly alternative using a non-toxic cyanide source.
Materials:
-
6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
Nickel(II) chloride (NiCl₂, 0.1 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.2 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
tert-Butanol and water (solvent mixture)
Procedure:
-
In a round-bottom flask, combine 6-bromo-3,4-dihydronaphthalen-1(2H)-one, potassium hexacyanoferrate(II) trihydrate, NiCl₂, dppf, and sodium carbonate.
-
Add a degassed mixture of tert-butanol and water.
-
Heat the mixture to 100 °C under an inert atmosphere for 18-24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
Copper-Catalyzed Cyanation of 6-Iodo-1-tetralone (Rosenmund-von Braun Reaction)
This classical method remains a viable option, particularly when cost is a primary concern.
Materials:
-
6-iodo-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv)
-
Copper(I) cyanide (CuCN, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Combine 6-iodo-3,4-dihydronaphthalen-1(2H)-one and copper(I) cyanide in a flask equipped with a reflux condenser.
-
Add the anhydrous solvent and heat the mixture to reflux (typically 150-200 °C) for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic extracts, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizing the Synthetic Workflow
The general experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Signaling Pathway of Catalytic Cyanation
The catalytic cycle for the palladium-catalyzed cyanation of an aryl triflate, a representative mechanism, is illustrated below.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
This guide provides a comparative overview to aid in the selection of an appropriate catalytic system for the synthesis of this compound. The choice of catalyst will ultimately depend on factors such as cost, availability of starting materials, required purity, and environmental considerations.
A Spectroscopic Showdown: 6-Cyano-1-tetralone Unveiled Alongside Its Precursors
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of 6-Cyano-1-tetralone with its common precursors, 6-Bromo-1-tetralone and 6-Methoxy-1-tetralone. By presenting key experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and purity assessment of these compounds.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative overview allows for a quick and objective comparison of their characteristic spectral features.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C≡N Stretch | Ar-H Stretch | C-O Stretch | C-Br Stretch |
| This compound | ~1685 | ~2230 | ~3050 | - | - |
| 6-Bromo-1-tetralone | ~1680 | - | ~3060 | - | ~600-500 |
| 6-Methoxy-1-tetralone | ~1680 | - | ~3070 | ~1250 (asym), ~1030 (sym) | - |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | -CH₂- (C4) | -CH₂- (C3) | -CH₂- (C2) | -OCH₃ |
| This compound | ~8.2-7.5 (m) | ~3.0 (t) | ~2.2 (m) | ~2.6 (t) | - |
| 6-Bromo-1-tetralone | ~8.0-7.3 (m) | ~2.9 (t) | ~2.1 (m) | ~2.6 (t) | - |
| 6-Methoxy-1-tetralone | ~7.9-6.7 (m) | ~2.9 (t) | ~2.1 (m) | ~2.6 (t) | ~3.8 (s) |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O (C1) | Aromatic C-CN/Br/OCH₃ | Aromatic CH | Aromatic C (quat.) | C≡N | -OCH₃ | Aliphatic CH₂ |
| This compound | ~197 | ~118 | ~133, 131, 128 | ~145, 132 | ~119 | - | ~39, 30, 23 |
| 6-Bromo-1-tetralone | ~197 | ~120 | ~132, 130, 129 | ~146, 132 | - | - | ~39, 30, 23 |
| 6-Methoxy-1-tetralone | ~197 | ~164 | ~129, 114, 113 | ~147, 126 | - | ~55 | ~39, 30, 23 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ or [M+H]⁺ |
| This compound | C₁₁H₉NO | 171.19 | 172 [M+H]⁺[1] |
| 6-Bromo-1-tetralone | C₁₀H₉BrO | 225.08 | 224/226 (approx. 1:1) |
| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | 176 |
Synthetic Pathway and Experimental Workflow
The synthesis of this compound can be achieved from 6-Bromo-1-tetralone via a palladium-catalyzed cyanation reaction. This common synthetic route is depicted below, followed by a generalized workflow for the spectroscopic analysis of the compounds.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and sample characteristics.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
Instrumentation: A commercial FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plate is recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. The spectral width is typically set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A wider spectral width is required to cover the larger range of carbon chemical shifts (e.g., 0-220 ppm). The number of scans is significantly higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized to form predominantly protonated molecules [M+H]⁺ or other adducts. In EI, the sample is vaporized and bombarded with a high-energy electron beam, resulting in the formation of a molecular ion [M]⁺ and various fragment ions. The ions are then separated by their mass-to-charge ratio (m/z) and detected.
References
Safety Operating Guide
Proper Disposal of 6-Cyano-1-tetralone: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat all 6-Cyano-1-tetralone waste as hazardous. Segregate from acidic materials and dispose of through a certified hazardous waste management service.
This guide provides essential safety and logistical information for the proper disposal of this compound, a versatile compound used in pharmaceutical development and organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
This compound is a pale brown powder. While specific toxicity data is limited, it is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Due to the presence of the cyano group, this compound and its waste must be handled with extreme caution to prevent the release of toxic substances, particularly hydrogen cyanide gas, which can occur upon contact with acids.
Key Physical and Chemical Properties
| Property | Value |
| CAS Number | 90401-84-6 |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.2 g/mol |
| Appearance | Pale brown powder |
| Melting Point | 131-138 °C |
| Storage Temperature | 0-8°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a multi-step process focused on containment, segregation, and clear labeling.
1. Personal Protective Equipment (PPE): Before handling this compound, whether in pure form or as waste, personnel must wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A lab coat
2. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated filter paper, and disposable labware, should be placed in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid hazardous waste container.
-
Crucial Precaution: Never mix this compound waste with acidic waste. The combination can lead to the rapid evolution of highly toxic hydrogen cyanide gas.
3. Waste Container Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
4. Storage of Waste: Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids and strong oxidizing agents. Storage should be in a designated satellite accumulation area within the laboratory.
5. Disposal Request: Once the waste container is full or is ready for disposal, a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Procedures
Spill Response: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, ventilation should be managed by trained emergency responders.
-
Containment: For small spills, if you are trained and have the appropriate PPE, you can absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: The spill area should be decontaminated. A common procedure for cyanide-containing materials involves an initial wash with a pH 10 buffer solution, followed by a wash with a freshly prepared 10% bleach solution. All decontamination materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical before use.
References
Essential Safety and Operational Guide for Handling 6-Cyano-1-tetralone
For immediate reference, treat 6-Cyano-1-tetralone as a hazardous substance. Due to the presence of a cyano group, this compound should be handled with the same precautions as other toxic cyanide compounds. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound to minimize risk and ensure regulatory compliance in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling the solid or solutions. |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. An apron should be worn over the lab coat if there is a risk of splashing. |
| Respiratory | Air-purifying respirator | A NIOSH-approved respirator with appropriate cartridges should be used if handling the powder outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
If the container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.
2. Storage:
-
Store this compound at 0-8°C in a tightly sealed container.[1]
-
The storage area should be a designated, well-ventilated, and dry location.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[2]
3. Handling and Weighing (in a Chemical Fume Hood):
-
All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and a surrounding area thoroughly after weighing.
4. Dissolution:
-
Add the solvent slowly to the solid to avoid splashing.
-
If using a vortex or sonicator, ensure the vial is securely capped.
Disposal Plan: Managing this compound Waste
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
1. Solid Waste:
-
Contaminated consumables such as gloves, weighing boats, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not pour any waste down the drain.
3. Decontamination:
-
All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated.
-
Rinse contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) in a chemical fume hood, and collect the rinsate as hazardous liquid waste.
-
Wash with soap and water after the initial solvent rinse.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
Spill:
-
In case of a small spill within a chemical fume hood, use an inert absorbent material to clean it up and place the waste in the designated solid hazardous waste container.
-
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency spill response protocol.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disclaimer: The information provided in this guide is based on general knowledge of handling cyanide-containing compounds and available data for similar chemical structures, due to the absence of a specific, comprehensive Safety Data Sheet for this compound. Always consult your institution's specific safety protocols and the available supplier information before handling any chemical.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
